(Difluoromethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265871. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
difluoromethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVBQQAXGZVBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196623 | |
| Record name | alpha,alpha-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-92-4 | |
| Record name | (Difluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Difluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 458-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-difluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Difluoromethoxy)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF5S75R3NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (Difluoromethoxy)benzene (CAS 458-92-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (Difluoromethoxy)benzene, a key intermediate in various fields of chemical synthesis.
Physicochemical Properties
This compound, also known as α,α-Difluoroanisole, is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 458-92-4 | [1][2][3] |
| Molecular Formula | C₇H₆F₂O | [1][3] |
| Molecular Weight | 144.12 g/mol | [1][3] |
| Boiling Point | 140 °C | [1] |
| Density | 1.19 g/mL (at 20 °C) | [1] |
| Refractive Index (n20D) | 1.45 | [1] |
| Flash Point | 43.1 ± 19.0 °C | [2] |
| Solubility | Soluble in DMSO (28.82 mg/mL) | [4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Storage Temperature | 2 - 8 °C, Sealed in dry, Room Temperature | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectra are available from various chemical suppliers and databases, a summary of available data is provided below.
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Spectrum available[5] |
| ¹⁹F NMR | Spectrum available[2][3] |
| ¹³C NMR | Spectrum available[5] |
| IR Spectroscopy | Spectrum available[5] |
| Mass Spectrometry (MS) | Spectrum available[5] |
| Raman Spectroscopy | Spectrum available[5] |
| Electron Spin Resonance (ESR) | Spectrum available[5] |
| UV-Vis Spectroscopy (λmax) | 270nm (in EtOH)[2] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of phenol with trifluoromethane. A detailed experimental protocol is outlined below.
Reaction: Phenol + Trifluoromethane → this compound
Materials:
-
Phenol (0.28 g, 0.003 mol)
-
Potassium hydroxide (KOH) (1.7 g, 0.03 mol)
-
Water (appropriate amount)
-
Dioxane (solvent)
-
Trifluoromethane gas
-
50 mL round bottom flask
Procedure:
-
Add phenol, potassium hydroxide, water, and dioxane to a 50 mL round bottom flask at room temperature.[2][6]
-
Bubble trifluoromethane gas through the reaction solution for 2 hours.[2][6]
-
After the gas introduction is complete, continue to stir the mixture at 50°C overnight.[2][6]
-
The yield of this compound can be determined by ¹⁹F NMR analysis, which has been reported to be around 70%.[2][6]
Applications in Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the presence of the difluoromethoxy group.[1] This group can significantly enhance the biological activity and stability of target molecules.[1] Its primary applications are as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][7]
The difluoromethoxy group is a valuable pharmacophore in drug discovery, often used to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Its incorporation can lead to drugs with improved efficacy and reduced side effects.[1] In the agrochemical industry, it contributes to the development of more effective pesticides and herbicides.[1] Furthermore, in materials science, it is used to formulate polymers with enhanced thermal and chemical resistance.[1]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate safety precautions should be taken when handling this compound.
Hazard Statements:
-
H226: Flammable liquid and vapor[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Handling should be performed in a well-ventilated area or a fume hood.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 458-92-4 | CAS DataBase [m.chemicalbook.com]
- 3. This compound | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (DIFLUOROMETHOXY)BENZENE_TargetMol [targetmol.com]
- 5. This compound(458-92-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | 458-92-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Physicochemical properties of (Difluoromethoxy)benzene
An In-depth Technical Guide to (Difluoromethoxy)benzene
Introduction
This compound, also known by its synonyms α,α-Difluoroanisole and Difluoromethyl phenyl ether, is a versatile aromatic compound with the chemical formula C₇H₆F₂O.[1][2] This colorless to nearly colorless liquid has garnered significant attention in medicinal chemistry, agrochemical synthesis, and materials science.[1][3][4] The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a key strategy for enhancing desirable properties in drug development.[5][6] Fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic profile, often leading to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.[6][7] Consequently, this compound serves as a crucial intermediate and building block for the synthesis of advanced materials and novel compounds with tailored functionalities, particularly in the pharmaceutical industry.[1][7][8]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₂O | [1][9] |
| Molecular Weight | 144.12 g/mol | [1][9] |
| CAS Number | 458-92-4 | [1][9] |
| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |
| Density | 1.19 - 1.2 g/cm³ | [1][2][8] |
| Boiling Point | 138 - 140 °C at 760 mmHg | [1][2] |
| Refractive Index | n20/D 1.45 | [1][3][4] |
| Flash Point | 43 °C | [2] |
| Vapor Pressure | 8.5 ± 0.2 mmHg at 25°C | [2][10] |
| Solubility | Soluble in organic solvents; DMSO: 28.82 mg/mL (199.97 mM) | [1][8] |
| Purity | ≥ 98% (GC) | [1][3][4] |
Experimental Protocols
Synthesis of this compound via Difluorocarbene Reaction
A common and modern method for synthesizing this compound involves the reaction of phenol with a difluorocarbene source. Fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, can serve as an efficient precursor for difluorocarbene (:CF₂).[11] The following is a representative protocol based on this method.[11][12]
Objective: To synthesize this compound from phenol using fluoroform as the difluorocarbene source.
Materials:
-
Phenol
-
Potassium hydroxide (KOH)
-
1,4-Dioxane (solvent)
-
Water
-
Fluoroform (CHF₃) gas
-
Nitrogen (N₂) gas
-
Standard glassware for organic synthesis (three-necked round-bottomed flask, condenser, gas inlet tube, stir bar)
Procedure:
-
A 50 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a gas inlet, and a condenser connected to a bubbler. The system is purged with nitrogen gas.[11]
-
Phenol (e.g., 0.28 g, 0.003 mol) and potassium hydroxide (e.g., 1.7 g, 0.03 mol) are added to the flask.[12]
-
A minimal amount of water is added to dissolve the KOH, and the mixture is stirred for approximately 30 minutes.[11]
-
1,4-Dioxane is added as the solvent, and the reaction mixture is heated to 50 °C with continuous stirring.[11][12]
-
Fluoroform (CHF₃) gas is then bubbled through the reaction mixture for a set period (e.g., 2 hours).[12] The reaction is maintained at 50 °C overnight to ensure completion.[12]
-
Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure this compound.
-
Product identity and yield are typically confirmed using ¹H NMR and ¹⁹F NMR spectroscopy.[11][12]
Visualizations
Logical Relationship: Role in Drug Property Modulation
The difluoromethoxy group is strategically introduced into molecules to enhance their pharmacokinetic and pharmacodynamic profiles. This diagram illustrates the logical relationship between the structural modification and the resulting improvements in drug-like properties.
Caption: How the -OCHF₂ group improves pharmaceutical properties.
Experimental Workflow: Synthesis from Phenol
This diagram outlines the key steps in the synthesis of this compound from phenol, as described in the experimental protocol.
Caption: Key stages in the synthesis of this compound.
Application Pathway: Precursor to Bioactive Molecules
This compound is not typically biologically active itself but is a precursor to molecules that are. Its derivative, 4-(Difluoromethoxy)benzene-1,2-diamine, is a key intermediate for pantoprazole and other benzimidazoles that can inhibit cancer-related signaling pathways.[5][13]
Caption: Synthetic route from this compound to bioactive agents.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a synthetic intermediate.[1]
-
Pharmaceutical Development: It is a key building block for introducing the difluoromethoxy moiety into active pharmaceutical ingredients (APIs).[1][6] This structural feature is found in various drug candidates designed to treat a wide spectrum of diseases. The presence of the -OCHF₂ group can lead to drugs with enhanced efficacy and improved pharmacokinetic profiles.[7] For example, derivatives like 4-(Difluoromethoxy)benzene-1,2-diamine are crucial for synthesizing proton pump inhibitors such as pantoprazole and for developing novel anticancer and antimicrobial agents.[5][13]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of pesticides and herbicides. This compound serves as a precursor in this industry as well.[1][6]
-
Materials Science: It is used in the development of advanced polymers and coatings that require enhanced thermal and chemical resistance.[1][3][4]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[9] It is also known to cause skin and serious eye irritation.[9]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[14][15] All equipment should be grounded to prevent static discharge, and spark-proof tools should be used.[15][16] Avoid all personal contact, including inhalation of vapors.[14]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[1][15][16] Containers should be kept tightly closed.[15] Some suppliers recommend storage at 2-8 °C or under an inert atmosphere due to air sensitivity.[1]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the chemical enter the environment.[15][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. (DIFLUOROMETHOXY)BENZENE_TargetMol [targetmol.com]
- 9. This compound | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 458-92-4 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. airgas.com [airgas.com]
In-depth Technical Guide to (Difluoromethoxy)benzene: ¹H and ¹⁹F NMR Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Difluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), are essential for the unambiguous characterization and quality control of this important building block. This technical guide provides a comprehensive overview of the ¹H and ¹⁹F NMR data for this compound, complete with experimental protocols and data visualization to aid researchers in their synthetic and analytical endeavors.
Spectroscopic Data
The following tables summarize the ¹H and ¹⁹F NMR spectral data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.42 - 7.36 | m | 2H (ortho-H) | |
| 7.26 - 7.20 | m | 3H (meta-H, para-H) | |
| 6.57 | t | JHF = 73.5 | 1H (-OCHF₂) |
Note: The assignment of aromatic protons can be complex and may require 2D NMR techniques for definitive confirmation.
Table 2: ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -82.71 | d | JFH = 75.3 | 2F (-OCHF₂)[1] |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹⁹F NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer: 300 MHz, 400 MHz, or 500 MHz spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Solvent: CDCl₃
-
Spectrometer Frequency: 300 MHz
-
Parameters: Standard ¹H acquisition parameters were used.
¹⁹F NMR Spectroscopy:
-
Solvent: CDCl₃
-
Spectrometer Frequency: 282 MHz
-
Parameters: Standard ¹⁹F acquisition parameters were used.[1]
Data Processing:
-
The acquired Free Induction Decays (FIDs) were Fourier transformed, phased, and baseline corrected to obtain the final spectra.
-
Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H NMR).
-
Coupling constants (J) are reported in Hertz (Hz).
Data Visualization
The following diagram illustrates the structure of this compound and highlights the key proton and fluorine environments relevant to the NMR data.
Figure 1. Molecular structure of this compound with key NMR assignments.
References
Mass Spectrometry Analysis of (Difluoromethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of (Difluoromethoxy)benzene. The content herein details the predicted fragmentation patterns, experimental protocols for analysis, and visualizations of key processes to aid researchers in the identification and characterization of this compound.
Introduction to this compound Mass Spectrometry
This compound (C7H6F2O), with a monoisotopic mass of 144.0387 Da, is an aromatic ether containing a difluoromethoxy substituent. Its analysis by mass spectrometry, particularly utilizing electron ionization (EI), provides valuable structural information through characteristic fragmentation patterns. The stable benzene ring typically results in a prominent molecular ion peak, while the ether linkage and fluorine atoms dictate the primary fragmentation pathways.
Predicted Fragmentation Pattern under Electron Ionization
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pathway can be predicted based on the established principles of mass spectrometry for aromatic ethers and organofluorine compounds. Upon electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 144.
The primary fragmentation pathways are expected to involve:
-
Loss of the Difluoromethyl Radical: Cleavage of the O-CHF2 bond can lead to the formation of a phenoxy cation.
-
Formation of the Phenyl Cation: Cleavage of the C-O bond is a common fragmentation pathway for aromatic ethers, resulting in the formation of a phenyl cation at m/z 77.
-
Rearrangement and Loss of Carbon Monoxide: Aromatic ethers can undergo rearrangement followed by the loss of carbon monoxide (CO) from fragment ions.
-
Loss of Fluorine or Hydrogen Fluoride: While less common as an initial step from the molecular ion, fragment ions may undergo the loss of a fluorine radical (F•) or a neutral hydrogen fluoride (HF) molecule.
The following diagram illustrates the predicted major fragmentation pathway for this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Quantitative Mass Spectral Data
The following table summarizes the predicted major ions and their plausible relative abundances for this compound under electron ionization mass spectrometry. These values are estimations based on typical fragmentation patterns of similar compounds and should be confirmed with experimental data.
| m/z | Proposed Ion Fragment | Proposed Structure | Predicted Relative Abundance |
| 144 | Molecular Ion | [C7H6F2O]•+ | High |
| 93 | Phenoxy Cation | [C6H5O]+ | Medium |
| 77 | Phenyl Cation | [C6H5]+ | High |
| 65 | Cyclopentadienyl Cation | [C5H5]+ | Medium |
| 51 | Difluoromethyl Cation | [CHF2]+ | Medium |
Experimental Protocol: GC-MS Analysis
This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
4.2. Reagents and Materials
-
This compound standard
-
High-purity helium (carrier gas)
-
Solvent (e.g., dichloromethane or ethyl acetate, HPLC grade)
-
Microsyringes
-
Autosampler vials with caps
4.3. GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Solvent Delay: 3 minutes
4.4. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Transfer the standards and any unknown samples to autosampler vials.
4.5. Analysis Workflow
The following diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its identification and structural elucidation. While experimental data is paramount, the predictable fragmentation patterns of aromatic ethers and organofluorine compounds provide a strong basis for interpretation. The methodologies and predicted data presented in this guide offer a solid foundation for researchers working with this and similar molecules.
Spectroscopic Characterization of alpha,alpha-Difluoroanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of alpha,alpha-Difluoroanisole (also known as (difluoromethoxy)benzene). The introduction of a difluoromethoxy group into aromatic systems is of significant interest in medicinal chemistry and materials science due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational preference. A thorough understanding of the spectroscopic signature of this moiety is crucial for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for alpha,alpha-Difluoroanisole and its analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Source |
| ¹H NMR | ~7.0-7.5 | m | - | Aromatic Protons | Estimated |
| 6.61 | t | JH-F = 72.4 | -OCH F₂ | [1] | |
| ¹³C NMR | ~115-130 | m | - | Aromatic Carbons | Estimated |
| 117.28 | t | JC-F = 257.3 | -OC HF₂ | [1] | |
| ¹⁹F NMR | -82.35 | d | JF-H = 72.5 | -OCHF ₂ | [1] |
Note: Data for the difluoromethoxy group is from the analog 4-(difluoromethoxy)benzonitrile.[1] Chemical shifts for the aromatic protons and carbons are estimated based on the parent anisole and the electronic effects of the difluoromethoxy group.
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| ~3100-3000 | Medium | Aromatic C-H stretch | [2] |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch | [2] |
| ~1250-1000 | Strong | C-O-C stretch & C-F stretch | [3] |
| ~1100-1000 | Strong | C-F stretch | [3] |
Note: IR data is based on characteristic absorption regions for the functional groups present in alpha,alpha-Difluoroanisole.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment | Source |
| 144 | - | [M]⁺ | [4] |
| 129 | - | [M - CH₃]⁺ | [4] |
| 101 | - | [M - COCH₃]⁺ | [4] |
Note: Mass spectrometry data is based on the fragmentation pattern of the related compound 2,5-Difluoroanisole.[4] The molecular ion peak [M]⁺ for alpha,alpha-Difluoroanisole is expected at m/z 144.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation and purity assessment.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of alpha,alpha-Difluoroanisole.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated standard like trifluorotoluene for ¹⁹F NMR) if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum (TMS at 0.00 ppm).
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum, although proton-coupled spectra provide valuable coupling information.
-
Typical parameters: wide spectral width (e.g., -250 to 50 ppm), acquisition time of 1-2 seconds, and relaxation delay of 1-5 seconds.
-
Process the spectrum and reference it to an appropriate external or internal standard (e.g., CFCl₃ at 0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of liquid alpha,alpha-Difluoroanisole directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Data Acquisition and Processing:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-F bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
Sample Preparation and Introduction:
-
Prepare a dilute solution of alpha,alpha-Difluoroanisole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC, which will separate the compound from any impurities.
-
The separated compound will then be introduced into the mass spectrometer.
Data Acquisition:
-
The molecules are ionized in the EI source (typically at 70 eV).
-
The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for this molecule would involve the loss of the difluoromethyl group or cleavage of the ether bond.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of alpha,alpha-Difluoroanisole.
Caption: Experimental workflow for the spectroscopic characterization.
References
The Difluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties. Among the arsenal of fluorine-containing moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and powerful tool. This technical guide provides a comprehensive overview of the core principles governing the use of the difluoromethoxy group in drug design, including its synthesis, impact on crucial drug-like properties, and its role in the mechanism of action of successful pharmaceuticals.
Physicochemical Properties: A Balancing Act of Lipophilicity and Hydrogen Bonding
The difluoromethoxy group imparts a distinct combination of electronic and steric properties that significantly influence a molecule's behavior. Its growing popularity stems from its ability to act as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.
Lipophilicity and Permeability
The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, though to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can enhance a molecule's permeability across biological membranes, often leading to improved oral absorption.[1] However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the molecular scaffold to which it is attached.[2]
Electronic Effects and Hydrogen Bond Donor Capability
With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing. A key and defining feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3] This bioisosteric replacement can be a critical strategy to improve metabolic stability while maintaining essential interactions with biological targets.[1][3] The hydrogen bond donating capacity of the difluoromethoxy group is comparable to that of thiophenol and aniline.[2]
Impact on Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The high strength of the carbon-fluorine bonds makes them resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] The -OCF₂H group is often employed as a metabolically robust replacement for a methoxy group, which is prone to O-demethylation, a common metabolic liability.[4] This substitution can lead to a longer plasma half-life and improved bioavailability.
Data Presentation: Comparative Physicochemical Properties
To facilitate direct comparison, the following table summarizes key physicochemical parameters of the difluoromethoxy group and its common bioisosteres.
| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Hydrogen Bond Donating Capacity |
| Difluoromethoxy (-OCF₂H) | ~ +0.2 to +0.6 | ~ +0.14 | Yes |
| Methoxy (-OCH₃) | ~ -0.02 | ~ -0.27 | No |
| Hydroxyl (-OH) | ~ -0.67 | ~ -0.37 | Yes |
| Thiol (-SH) | ~ +0.39 | ~ +0.15 | Yes |
| Amine (-NH₂) | ~ -1.23 | ~ -0.66 | Yes |
| Trifluoromethoxy (-OCF₃) | ~ +1.04 | ~ +0.35 | No |
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a source of difluorocarbene.
Materials:
-
Phenol derivative
-
Potassium hydroxide (KOH)
-
Water
-
Acetonitrile (MeCN)
-
Fluoroform (CHF₃) or other difluorocarbene precursor (e.g., diethyl (bromodifluoromethyl)phosphonate)
-
Inert atmosphere (e.g., Nitrogen)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a reaction vessel under an inert atmosphere, add potassium hydroxide and water and stir until the KOH is nearly dissolved.
-
Add the phenol derivative to the mixture and stir for 30 minutes.
-
Add acetonitrile to the reaction mixture.
-
Slowly bubble fluoroform gas into the stirred mixture at room temperature for a designated period (e.g., 2-4 hours).[5]
-
After the addition of fluoroform, continue stirring for an additional hour.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in acetonitrile.[7]
-
Thaw the human liver microsomes at 37°C and dilute them in phosphate buffer.[8]
-
Prepare the incubation mixture containing HLMs, phosphate buffer, and MgCl₂.
-
Add the test compound to the incubation mixture.
-
Pre-incubate the plate at 37°C with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3] For the negative control, add phosphate buffer instead.[7]
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[3]
-
Centrifuge the plate to precipitate the proteins.[7]
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a biological membrane.
Materials:
-
Test compound
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
UV plate reader or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.[9]
-
Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM with 5% DMSO).[9]
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[4]
-
Add PBS to the acceptor plate wells.[10]
-
Add the diluted test compound solution to the donor plate wells.[9]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".[4]
-
Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours).[9]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.[11]
-
Calculate the apparent permeability coefficient (Papp) using the measured concentrations.[12]
Mandatory Visualizations
Signaling Pathways
The utility of the difluoromethoxy group is exemplified in several approved drugs. The following diagrams illustrate the signaling pathways affected by two such drugs.
Caption: Mechanism of action of Pantoprazole.
Caption: Mechanism of action of Roflumilast.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel compound containing a difluoromethoxy group.
Caption: Evaluation workflow for a difluoromethoxy analog.
Conclusion
The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As our understanding of the nuanced effects of this functional group continues to grow, its strategic application is poised to play an even more significant role in the design of future therapeutics.
References
- 1. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mercell.com [mercell.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. droracle.ai [droracle.ai]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. 3.3.3. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-depth Technical Guide to the Electronic and Steric Effects of the -OCHF₂ Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable moiety. This technical guide provides a comprehensive overview of the electronic and steric effects of the -OCHF₂ group, its synthesis, and its impact on key drug-like properties, tailored for professionals in drug discovery and development. The unique combination of electronic and steric properties imparted by the -OCHF₂ group can significantly influence a molecule's behavior, making it a strategic choice for lead optimization and the design of novel therapeutics.
Electronic Effects of the -OCHF₂ Group
The electronic nature of a functional group is a critical determinant of its interactions with biological targets and its overall influence on molecular properties. The -OCHF₂ group is characterized as a weakly electron-withdrawing group, a property that stems from the high electronegativity of the two fluorine atoms. This electron-withdrawing nature is quantitatively described by Hammett constants.
The Hammett constants for the -OCHF₂ group are:
These positive values indicate that the -OCHF₂ group withdraws electron density from an attached aromatic ring through the sigma framework (inductive effect). The slightly higher value for the meta position (σₘ) compared to the para position (σₚ) suggests that the inductive effect is the dominant electronic influence. While the oxygen atom possesses lone pairs that could potentially participate in resonance donation, the strong electron-withdrawing effect of the two fluorine atoms diminishes the electron-donating capacity of the oxygen, resulting in a net electron-withdrawing character.
A key electronic feature of the -OCHF₂ group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This is a rare and valuable characteristic for a lipophilic group in drug design. This hydrogen bond donating capability enables the -OCHF₂ group to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This bioisosteric replacement can be advantageous in improving metabolic stability while maintaining crucial interactions with biological targets. The pKa of 2-(difluoromethoxy)phenol has been reported to be approximately 8.71, illustrating the influence of the -OCHF₂ group on the acidity of a neighboring functional group.[2]
Steric Effects of the -OCHF₂ Group
The steric profile of a functional group influences its conformational preferences and its ability to fit into the binding pockets of biological targets. The -OCHF₂ group is considered to be of intermediate size, larger than a methoxy (-OCH₃) group but smaller than a trifluoromethoxy (-OCF₃) group.
In the context of drug design, the steric bulk of the -OCHF₂ group can be strategically utilized to probe the topology of a binding site or to shield a particular part of a molecule from metabolic enzymes, thereby enhancing metabolic stability.
Quantitative Physicochemical Properties
To facilitate a comparative analysis, the key quantitative physicochemical parameters of the -OCHF₂ group and related functionalities are summarized in the tables below.
Table 1: Electronic Parameters
| Parameter | -OCHF₂ | -OCH₃ | -OCF₃ | -OH |
| Hammett Constant (σₚ) | 0.18[1] | -0.27 | 0.35 | -0.37 |
| Hammett Constant (σₘ) | 0.31[1] | 0.12 | 0.43 | 0.12 |
| pKa (of Phenol derivative) | 8.71 (for 2-(difluoromethoxy)phenol)[2] | 9.99 | 8.73 | 9.95 |
Table 2: Lipophilicity and Steric Parameters
| Parameter | -OCHF₂ | -OCH₃ | -OCF₃ | -OH |
| XLogP3 (of benzene derivative) | 2.4 | 2.1 | 2.6 | 1.5 |
| Taft Steric Parameter (Eₛ) | Data not available | -0.55 | -1.16 | -0.55 |
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene precursor. A detailed protocol using sodium chlorodifluoroacetate is provided below.[4]
Materials:
-
Substituted Phenol
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted phenol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (1.5 equiv).
-
Add N,N-dimethylformamide (DMF) to the flask to achieve a concentration of the phenol of approximately 0.5 M.
-
Flush the flask with nitrogen gas for 5-10 minutes.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Determination of Hammett Constants (σ)
The Hammett constant of a substituent is typically determined by measuring the acid dissociation constant (pKa) of a series of meta- or para-substituted benzoic acids or phenols and applying the Hammett equation.[5][6]
Materials:
-
Substituted benzoic acid (or phenol) with the -OCHF₂ group
-
Unsubstituted benzoic acid (or phenol) as a reference
-
A series of benzoic acids (or phenols) with substituents of known σ values
-
Solvent (e.g., 70:30 ethanol-water)[5]
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Prepare solutions of known concentration for each of the substituted benzoic acids (or phenols) and the unsubstituted reference compound in the chosen solvent system.
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette a known volume of one of the acid solutions into a beaker and place it on a magnetic stirrer.
-
Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the pKa of the acid. The pKa is equal to the pH at the half-equivalence point.
-
Repeat the titration for all the substituted acids and the reference acid.
-
Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKₐ(unsubstituted) - pKₐ(substituted)
-
To determine the reaction constant (ρ) for the solvent system, plot the known σ values of the standard substituents against their experimentally determined pKₐ values. The slope of the resulting line is ρ.
Determination of Taft Steric Parameter (Eₛ)
The Taft steric parameter (Eₛ) is determined by measuring the rate of acid-catalyzed hydrolysis of a series of esters with different substituents and comparing them to a reference ester (typically the methyl ester).[2]
Materials:
-
Ester of a carboxylic acid with the -OCHF₂ group in the acyl portion (R-COOR', where R contains -OCHF₂)
-
Methyl ester of the same carboxylic acid (reference)
-
A series of esters of the same carboxylic acid with substituents of known Eₛ values
-
Aqueous acidic solution (e.g., HCl in water or an alcohol-water mixture)
-
Thermostated water bath
-
Apparatus for monitoring the reaction rate (e.g., HPLC, GC, or a method to measure the concentration of the carboxylic acid product over time)
Procedure:
-
Prepare solutions of each ester in the acidic medium at a known concentration.
-
Place the reaction vessels in a thermostated water bath to maintain a constant temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization).
-
Analyze the concentration of the ester or the carboxylic acid product in each aliquot using a suitable analytical technique.
-
Determine the rate constant (k) for the hydrolysis of each ester by plotting the natural logarithm of the ester concentration versus time (for a pseudo-first-order reaction). The slope of the line will be -k.
-
Calculate the Taft steric parameter (Eₛ) for the -OCHF₂ group using the following equation: Eₛ = log(k_substituted / k_reference) where k_substituted is the rate constant for the ester containing the -OCHF₂ group and k_reference is the rate constant for the methyl ester. For this specific determination, the reaction sensitivity constant (δ) is defined as 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.viu.ca [web.viu.ca]
- 6. electronicsandbooks.com [electronicsandbooks.com]
(Difluoromethoxy)benzene: A Lipophilic Hydrogen Bond Donor in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorine-containing motifs, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable moiety. This technical guide provides a comprehensive overview of (difluoromethoxy)benzene and its derivatives, focusing on their role as lipophilic hydrogen bond donors and their application in drug design.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group imparts a unique combination of lipophilicity and electronic character to an aromatic ring, positioning it as an attractive functional group in drug discovery. To appreciate its distinct properties, a comparison with its non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) counterparts is essential.
| Compound | Substituent | logP | Hammett Constant (σp) |
| Anisole | -OCH₃ | 2.11 | -0.27 |
| This compound | -OCHF₂ | 2.37 | +0.14 |
| (Trifluoromethoxy)benzene | -OCHF₃ | 2.85 | +0.35 |
Note: logP and Hammett constant values are representative and can vary based on experimental conditions and the specific molecule.
The data illustrates that the difluoromethoxy group offers a moderate increase in lipophilicity compared to the methoxy group, while being less lipophilic than the trifluoromethoxy group.[1] Electronically, the -OCHF₂ group is weakly electron-withdrawing, in contrast to the electron-donating nature of the -OCH₃ group and the more strongly electron-withdrawing -OCF₃ group.[1]
Hydrogen Bond Donating Capacity
A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. This characteristic allows it to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, with the added benefit of improved metabolic stability.[1] The hydrogen bond donor strength can be quantified using the Abraham solute hydrogen bond acidity parameter (A).
| Compound | Hydrogen Bond Acidity (A) | ΔlogP (XCF₂H vs. XCH₃) |
| 4-Methoxy-(difluoromethoxy)benzene | 0.101 | +0.03 |
| 4-Chloro-(difluoromethoxy)benzene | 0.111 | +0.15 |
| 4-Nitro-(difluoromethoxy)benzene | 0.126 | +0.38 |
| Thiophenol (for comparison) | 0.120 | - |
| Aniline (for comparison) | 0.070 | - |
Data for substituted (difluoromethoxy)benzenes adapted from Zafrani et al. (2017).[2]
The data indicates that the difluoromethoxy group acts as a hydrogen bond donor on a scale similar to that of thiophenol and aniline.[2] The hydrogen bond donating capacity is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups enhancing the acidity.[2]
Experimental Protocol: Determination of Hydrogen Bond Acidity (A) by Abraham's Solute ¹H NMR Analysis
The Abraham solute ¹H NMR analysis is a widely used method to experimentally determine the hydrogen bond acidity (A) of a compound.[3][4][5]
Principle: This method is based on the principle that the chemical shift of a protic hydrogen is sensitive to the hydrogen-bonding environment of the solvent. By measuring the difference in the ¹H NMR chemical shift of the C-H proton of the difluoromethoxy group in a non-hydrogen bond accepting solvent (like deuterated chloroform, CDCl₃) and a strongly hydrogen bond accepting solvent (like deuterated dimethyl sulfoxide, DMSO-d₆), one can quantify the hydrogen bond acidity.[3][5]
Procedure:
-
Sample Preparation: Prepare solutions of the this compound analogue of interest at the same concentration in both CDCl₃ and DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard in both solvents.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectra for both solutions under identical experimental conditions.
-
Chemical Shift Determination: Determine the chemical shift (δ) of the C-H proton of the difluoromethoxy group in both spectra, referenced to TMS.
-
Calculation of Δδ: Calculate the difference in the chemical shifts: Δδ = δ(DMSO-d₆) - δ(CDCl₃)[6]
-
Calculation of Hydrogen Bond Acidity (A): The hydrogen bond acidity parameter (A) is then calculated using the following empirical equation: A = 0.0065 + 0.133 * Δδ[6][7]
Applications in Drug Discovery
The unique properties of the difluoromethoxy group make it a valuable tool in the optimization of lead compounds in drug discovery.
Bioisosteric Replacement
The difluoromethoxy group is considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups.[8] Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][8]
Caption: A conceptual workflow for the bioisosteric replacement of hydroxyl or thiol groups with a difluoromethoxy group in drug design.
Case Study: Pantoprazole
Pantoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring of pantoprazole is crucial for its chemical stability and contributes to its mechanism of action.[1]
Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1] The activated form of pantoprazole, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), leading to its irreversible inhibition. This inhibition blocks the final step in gastric acid secretion.[3]
Caption: Signaling pathway illustrating the mechanism of action of pantoprazole.
Conclusion
This compound and its derivatives offer a compelling set of physicochemical properties for drug discovery. Their ability to act as metabolically stable, lipophilic hydrogen bond donors provides a valuable strategy for optimizing lead compounds. By replacing metabolically labile hydroxyl or thiol groups, the difluoromethoxy moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of this group in marketed drugs like pantoprazole underscores its significance and potential in the development of future therapeutics. As synthetic methodologies for the introduction of the difluoromethoxy group continue to advance, its strategic use in medicinal chemistry is poised to expand further.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An NMR Method for Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physiochemical, Environmental, and Biochemical Properties - UNT Digital Library [digital.library.unt.edu]
- 7. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Moiety: A Technical Guide to the Discovery and History of Aryl Difluoromethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethyl ether (-OCF₂H) functional group has emerged as a critical structural motif in modern medicinal chemistry and agrochemical design. Its unique electronic properties, which balance between those of a methoxy group and a trifluoromethyl group, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. The -OCF₂H group can act as a lipophilic hydrogen bond donor, a feature not observed in its methoxy or trifluoromethyl counterparts, and often imparts enhanced metabolic stability and desirable lipophilicity. This technical guide provides an in-depth exploration of the discovery, historical development, and synthesis of aryl difluoromethyl ethers, offering valuable insights for researchers in drug discovery and development.
Discovery and Historical Evolution of Synthetic Methodologies
The journey of aryl difluoromethyl ethers from chemical curiosities to indispensable components in pharmaceuticals has been marked by significant advancements in synthetic chemistry. The primary approach to the synthesis of these compounds has revolved around the generation and subsequent trapping of the highly reactive intermediate, difluorocarbene (:CF₂).
The seminal work in this area can be traced back to 1960 , when Haszeldine and his colleagues reported the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a convenient source of difluorocarbene upon thermal decarboxylation.[1] This discovery laid the foundation for the O-difluoromethylation of phenols. In this pioneering method, a phenoxide, generated by treating a phenol with a base, acts as a nucleophile to trap the electrophilic difluorocarbene.
Prior to the widespread adoption of safer and more convenient reagents, early industrial syntheses often relied on gaseous difluoromethylating agents such as chlorodifluoromethane (HCF₂Cl, Freon 22). While effective, these reagents are ozone-depleting substances and present significant handling challenges due to their gaseous nature and the need for high-pressure equipment.
The quest for milder, safer, and more versatile reagents has led to the development of a diverse toolbox for the synthesis of aryl difluoromethyl ethers. The timeline below highlights some of the key milestones in the evolution of these synthetic methods.
Physicochemical Properties: A Quantitative Comparison
The strategic incorporation of a difluoromethoxy group in place of a methoxy or other small substituents can have a profound impact on a molecule's lipophilicity and metabolic stability, two critical parameters in drug design.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The difluoromethoxy group is generally considered to be more lipophilic than a methoxy group. The table below presents a comparison of calculated or experimental LogP values for representative parent phenols and their corresponding difluoromethyl ethers.
| Compound Pair | Parent Phenol (LogP) | Aryl Difluoromethyl Ether (LogP) | ΔLogP |
| Phenol / (Difluoromethoxy)benzene | 1.46 | 2.13 | +0.67 |
| 4-Chlorophenol / 1-Chloro-4-(difluoromethoxy)benzene | 2.39 | 3.06 | +0.67 |
| 4-Nitrophenol / 1-(Difluoromethoxy)-4-nitrobenzene | 1.91 | 2.44 | +0.53 |
| 4-Cyanophenol / 4-(Difluoromethoxy)benzonitrile | 1.60 | 2.19 | +0.59 |
Note: LogP values are estimations from chemical property databases and can vary based on the calculation method. The trend, however, consistently shows an increase in lipophilicity upon O-difluoromethylation.
Metabolic Stability
Aryl methyl ethers are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to O-dealkylation and the formation of a phenol metabolite. The replacement of a methyl group with a difluoromethyl group significantly enhances metabolic stability by strengthening the C-H bonds and increasing the oxidation potential of the benzylic position.
| Compound | Half-life (t½) in Human Liver Microsomes (min) |
| Dextromethorphan (Aryl Methyl Ether) | ~2-4 |
| Dextromethorphan Analog (Aryl Difluoromethyl Ether) | > 240 |
| Roflumilast Metabolite (Aryl Methyl Ether) | 15 |
| Roflumilast (Aryl Difluoromethyl Ether) | > 120 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Exact values can vary depending on experimental conditions.
Key Experimental Protocols
The following section provides a detailed experimental protocol for a modern and widely used method for the synthesis of aryl difluoromethyl ethers.
O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This procedure is adapted from a robust and scalable method published in Organic Syntheses.[1][2] It relies on the in situ generation of difluorocarbene from the inexpensive and stable salt, sodium chlorodifluoroacetate.
Reaction Scheme:
Materials:
-
1-(3-Chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.50 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) (2.80 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hexanes
-
Saturated aqueous sodium chloride (NaCl) solution
-
10% aqueous lithium chloride (LiCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stir bar
-
Schlenk line
-
Syringes
-
Air condenser
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a single-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).[2]
-
Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.[2]
-
Add anhydrous DMF (27 mL) and deionized water (3.2 mL) sequentially via syringe.[2]
-
Degas the solution with a stream of nitrogen for 1 hour while stirring.
-
Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a stream of nitrogen.
-
Equip the flask with an air condenser, seal with a septum, and connect the top of the condenser to a Schlenk line and an oil bubbler.
-
Lower the reaction apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating.[2]
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with deionized water (40 mL) and transfer it to a 1 L separatory funnel. Rinse the flask with an additional 60 mL of water and add the rinse to the separatory funnel.
-
Extract the aqueous layer with hexanes (5 x 100 mL).
-
Wash the combined organic layers with a saturated NaCl solution (1 x 50 mL) and then with a 10% LiCl solution (5 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum to afford the aryl difluoromethyl ether as a yellow oil (expected yield: ~94%).
Signaling Pathways and Experimental Workflows
The synthesis of aryl difluoromethyl ethers via difluorocarbene trapping follows a well-defined mechanistic pathway. The workflow for this process, from precursor to product, is illustrated below.
Conclusion
The discovery and development of synthetic methodologies for aryl difluoromethyl ethers have been pivotal in advancing medicinal chemistry and agrochemical research. From the early use of challenging gaseous reagents to the modern, robust, and scalable protocols, the accessibility of this privileged functional group has greatly expanded. The unique physicochemical properties of the difluoromethoxy group, particularly its ability to enhance metabolic stability and modulate lipophilicity, ensure that it will remain a valuable tool for scientists and researchers in the years to come. This guide provides a foundational understanding of the history, properties, and synthesis of aryl difluoromethyl ethers, empowering professionals in the field to leverage this important structural motif in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols: Synthesis of (Difluoromethoxy)benzene from Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethoxy (-OCHF₂) group is a critical structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] (Difluoromethoxy)benzene, as a key building block, provides a valuable scaffold for the synthesis of a wide range of pharmaceutical compounds.[1][3] This document provides detailed protocols for the synthesis of this compound and its derivatives from phenolic precursors, focusing on a robust and accessible method utilizing a difluorocarbene precursor.
The synthesis of aryl difluoromethyl ethers has traditionally faced challenges, including the use of hazardous reagents like the ozone-depleting HCF₂Cl (Freon 22).[4] More contemporary methods, however, employ safer and more convenient difluorocarbene sources.[4][5] One such method, which will be detailed below, involves the in-situ generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.[5] This approach is noted for its operational simplicity and the use of a bench-stable and relatively non-toxic reagent.[5][6]
Reaction Principle
The synthesis proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor. In the presence of a base, phenol is deprotonated to form the more nucleophilic phenoxide ion. The electrophilic difluorocarbene is then trapped by the phenoxide to yield the desired this compound product. A common and effective method for generating difluorocarbene is the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate.[5]
Experimental Protocols
The following protocol is adapted from a procedure for the synthesis of a substituted aryl difluoromethyl ether and can be applied to phenol with appropriate adjustments.[5]
Materials and Equipment
-
Phenol
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Schlenk line
-
Syringes
-
Air condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure: Synthesis of this compound
-
Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum (<0.1 mmHg) for 1 minute and then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add anhydrous DMF and deionized water sequentially via syringe at room temperature (23 °C).[5] The original protocol for a substituted phenol used a ratio of approximately 8.4:1 DMF to water.[5]
-
Degassing: Degas the resulting solution by bubbling nitrogen through it for 1 hour while stirring.[5]
-
Addition of Difluorocarbene Precursor: After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[5]
-
Reaction: Equip the flask with a flame-dried air condenser, seal it with a septum, and connect it to the Schlenk line with a gas outlet to an oil bubbler to vent any evolved gas.[5] Heat the reaction mixture to 120 °C in an oil bath and stir for 2 hours.[6]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.[6]
-
Dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes (e.g., 5 x 100 mL).[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and wash the solid with additional hexanes.[5]
-
-
Purification:
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of an aryl difluoromethyl ether based on a literature procedure.[5] These values can serve as a guideline for the synthesis of this compound.
| Parameter | Value | Reference |
| Phenol Derivative | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | [5] |
| Equivalents of Phenol | 1.00 | [5] |
| Base | Cesium Carbonate | [5] |
| Equivalents of Base | 1.50 | [5] |
| Difluorocarbene Precursor | Sodium 2-chloro-2,2-difluoroacetate | [5] |
| Equivalents of Precursor | 2.80 | [5] |
| Solvent System | DMF / H₂O | [5] |
| Reaction Temperature | 120 °C | [6] |
| Reaction Time | 2 hours | [6] |
| Yield | 94% | [5] |
Visualizations
Reaction Pathway
Caption: O-Difluoromethylation of Phenol via Difluorocarbene.
Experimental Workflow
References
Application Notes and Protocols for the Difluoromethoxylation of Arenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy group (-OCF₂H) into aromatic systems is a pivotal strategy in medicinal chemistry and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed experimental protocols for two prominent methods of arene difluoromethoxylation: the difluoromethylation of phenols and the direct C-H difluoromethoxylation of arenes via photoredox catalysis.
Method 1: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This method provides a robust and scalable approach to synthesize aryl difluoromethyl ethers from readily available phenols. The reaction proceeds through the generation of difluorocarbene from sodium chlorodifluoroacetate, which is then trapped by a phenolate nucleophile.[1][2]
Experimental Protocol
Materials:
-
Substituted Phenol (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)[1]
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stir bar
-
Round-bottomed flask
-
Air condenser
-
Rubber septum
-
Nitrogen or Argon source
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the substituted phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, 17.6 mmol, 1.0 equiv) and cesium carbonate (26.4 mmol, 1.5 equiv).[1]
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10 minutes.
-
Add anhydrous DMF (e.g., 35 mL) and water (e.g., 0.35 mL) to the flask via syringe.
-
Degas the resulting solution with a stream of nitrogen for 1 hour while stirring.[1][2]
-
After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (49.3 mmol, 2.80 equiv) in one portion under a positive stream of nitrogen.[1][2]
-
Quickly equip the flask with a flame-dried air condenser, secure it, and seal it with a rubber septum.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:2 ethyl acetate:hexanes).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 1 M HCl (e.g., 50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by column chromatography on silica gel if necessary, though in many cases, this protocol provides a high-purity product without chromatography.[1]
Data Presentation
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94 |
| 2 | 4-Hydroxybenzonitrile | 4-(Difluoromethoxy)benzonitrile | >97 (by qNMR) |
| 3 | Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | >97 (by qNMR) |
| 4 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | >97 (by qNMR) |
Data adapted from Organic Syntheses Procedure.[1]
Reaction Workflow
Caption: Workflow for the difluoromethylation of phenols.
Method 2: Direct C-H Difluoromethoxylation of Arenes via Photoredox Catalysis
This modern approach enables the direct conversion of C-H bonds in arenes and heteroarenes to C-OCF₂H bonds under mild conditions. The reaction utilizes a photoredox catalyst to activate a difluoromethoxylating reagent, which then engages with the aromatic substrate.[3][4][5]
Experimental Protocol
Materials:
-
Arene Substrate (1.0 equiv)
-
Difluoromethoxylating Reagent (e.g., 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate) (2.1 equiv)[5]
-
Photoredox Catalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst)
-
Solvent (e.g., Acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
-
Blue LED light source
General Procedure:
-
In an inert atmosphere glovebox, add the arene substrate (1.0 equiv), the difluoromethoxylating reagent (2.1 equiv), and the photoredox catalyst to a reaction vial equipped with a magnetic stir bar.[5]
-
Add the appropriate solvent (e.g., acetonitrile) to the desired concentration.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a holder and irradiate with a blue LED light source at room temperature.
-
Stir the reaction for the specified time (typically several hours).
-
Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography on silica gel to afford the desired difluoromethoxylated arene.
Data Presentation
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | 1-(Difluoromethoxy)-2,4,6-trimethoxybenzene | 85 |
| 2 | Mesitylene | 1-(Difluoromethoxy)-2,4,6-trimethylbenzene | 76 |
| 3 | Anisole | Mixture of ortho- and para-isomers | 55 |
| 4 | N-Phenylpyrrole | 1-Phenyl-2-(difluoromethoxy)-1H-pyrrole | 68 |
Yields are representative and may vary based on the specific catalyst and reagent used. Data conceptualized from multiple sources.[3][5]
Signaling Pathway Diagram
Caption: General mechanism for photoredox-catalyzed C-H difluoromethoxylation.
References
Application Notes and Protocols for (Difluoromethoxy)benzene Synthesis via Difluorocarbene Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction: The difluoromethoxy (-OCF₂H) group is a crucial substituent in modern medicinal chemistry and agrochemicals. Its unique properties, such as serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] A primary and efficient method for synthesizing aryl difluoromethyl ethers, including (difluoromethoxy)benzene, involves the O-difluoromethylation of phenols. This transformation is widely proposed to proceed through the intermediacy of difluorocarbene (:CF₂), a versatile and reactive species.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives using various difluorocarbene precursors.
General Reaction Pathway
The synthesis of aryl difluoromethyl ethers from phenols generally follows a three-step mechanistic pathway. First, the phenol is deprotonated by a base to form a more nucleophilic phenoxide anion. Concurrently, the difluorocarbene precursor decomposes under the reaction conditions to generate the electrophilic difluorocarbene intermediate. The phenoxide then attacks the difluorocarbene, and a subsequent protonation step yields the final this compound product.[3][4]
References
Application Notes: (Difluoromethoxy)benzene Derivatives as Key Intermediates in the Synthesis of Pantoprazole
Introduction
Pantoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2] A key structural feature of the pantoprazole molecule is the 5-(difluoromethoxy) substituent on the benzimidazole ring system. This group is critical for the drug's mechanism of action and overall efficacy. Consequently, the efficient synthesis of intermediates containing the difluoromethoxy moiety is of paramount importance for the manufacturing of this active pharmaceutical ingredient (API).
These application notes provide a detailed overview and protocols for the synthesis of pantoprazole, commencing from a readily available (difluoromethoxy)benzene derivative, N-[4-(difluoromethoxy)phenyl]acetamide. This intermediate is synthesized from p-hydroxy acetanilide (acetaminophen) and serves as the foundational building block for constructing the core benzimidazole structure of pantoprazole. The subsequent sections outline the multi-step synthesis, including the formation of the key intermediate 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, its condensation with the pyridine moiety, and the final oxidation to yield pantoprazole.
Overall Synthesis Pathway
The synthesis of pantoprazole from N-[4-(difluoromethoxy)phenyl]acetamide is a multi-step process that involves the introduction of a nitro group, formation of a diamine, cyclization to form the benzimidazole ring, and subsequent condensation and oxidation.
Caption: Overall synthetic route to Pantoprazole.
Experimental Protocols and Data
Protocol 1: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide
This protocol outlines the synthesis of the initial key intermediate from p-hydroxy acetanilide.
Experimental Workflow
Caption: Workflow for N-[4-(difluoromethoxy)phenyl]acetamide synthesis.
Methodology:
-
To a suitable reactor, add isopropyl alcohol (150g), p-hydroxy acetanilide (22.6g, 0.15 mol), and sodium hydroxide (18g, 0.45 mol).
-
Add a catalytic amount of PEG-600 and heat the reaction mass to 50°C for 1 hour.
-
Purge difluoromethylene chloride gas into the mixture while maintaining the temperature between 50-55°C.
-
Monitor the pH intermittently every 3-4 hours, ensuring it remains above 9. If the pH drops, pause the gas addition, add more NaOH, stir for 1 hour at 50-55°C, and then resume purging.
-
Continue the reaction for 70-75 hours, monitoring completion by TLC.
-
Cool the reaction mass to room temperature and filter to remove salt sludge.
-
Recover the isopropyl alcohol by distillation.
-
Add dichloromethane and water. Separate the organic layer, wash it with water, and dry it.
-
Concentrate the organic layer to obtain the crude product, N-[4-(difluoromethoxy)phenyl]acetamide.
| Parameter | Value | Reference |
| Starting Material | p-Hydroxy Acetanilide | |
| Key Reagents | Difluoromethylene chloride, NaOH | |
| Solvent | Isopropyl Alcohol | |
| Temperature | 50-55°C | |
| Reaction Time | 70-75 hours | |
| pH | > 9 |
Protocol 2: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
This multi-step protocol details the conversion of N-[4-(difluoromethoxy)phenyl]acetamide into the crucial benzimidazole intermediate.
Methodology:
-
Nitration: Dissolve N-[4-(difluoromethoxy)phenyl]acetamide in dichloromethane. Add sulfuric acid and cool to 20-25°C. Add fuming nitric acid dropwise over 2-3 hours. Stir for 2 hours post-addition and monitor by TLC. Quench with water, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Hydrolysis: Combine the organic layers and add methanol. Heat the mixture to reflux for approximately 3 hours to hydrolyze the acetamide group, yielding 4-(difluoromethoxy)-2-nitroaniline.
-
Reduction: To the solution from the previous step, add Raney-Nickel and hydrazine hydrate. Reflux for 4 hours to reduce the nitro group, forming 4-difluoromethoxy-o-phenylenediamine.
-
Cyclization: After reduction, add carbon disulfide (CS₂) to the reaction mixture and reflux for another 4 hours to facilitate the cyclization to 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.
-
Isolation: After cooling, the product precipitates. Filter the solid, wash, and dry. The crude product can be purified by charcoaling in methanol and precipitating with water to yield an off-white powder.
| Step | Key Reagents | Solvent | Temperature | Time | Reference |
| Nitration | Fuming Nitric Acid, H₂SO₄ | Dichloromethane | 20-25°C | 2-3 hours | |
| Hydrolysis | - | Methanol | Reflux | 3 hours | |
| Reduction | Raney-Nickel, Hydrazine Hydrate | Methanol | Reflux | 4 hours | |
| Cyclization | Carbon Disulfide (CS₂) | Methanol | Reflux | 4 hours |
Protocol 3: Synthesis of Pantoprazole Sodium Sesquihydrate
This protocol describes the final steps: the condensation of the benzimidazole intermediate with the pyridine moiety, followed by oxidation and salt formation in a one-pot approach.
Experimental Workflow
Caption: One-pot workflow for Pantoprazole Sodium synthesis.
Methodology:
-
Condensation: In a suitable reactor, charge 5-difluoromethoxy-2-mercaptobenzimidazole (100g, 0.4625 mol), water (1000 mL), and NaOH (37g, 0.925 mol).[3]
-
Stir the mixture at 25–30 °C. To this, add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The reaction forms pantoprazole sulfide as a solid in the reaction mass.[3]
-
The obtained wet cake of pantoprazole sulfide is carried forward in situ to the next step.[3]
-
Oxidation: Cool the alkaline aqueous solution of the sulfide to 0–5 °C.[3]
-
Slowly add sodium hypochlorite (NaOCl) solution over 2–3 hours, maintaining the temperature at 0–5 °C.[3]
-
Work-up: After reaction completion (monitored by HPLC), quench the residual hypochlorite with a 5% Na₂S₂O₅ solution.[3]
-
Adjust the pH to between 7.5 and 8.0. This yields the pantoprazole free base.[3]
-
Extract the aqueous layer with dichloromethane (DCM).[3]
-
Remove the solvent to obtain a residue of pantoprazole free base.[3]
-
Salt Formation: Treat the residue with an aqueous solution of NaOH (~46% w/w) in acetonitrile to afford the final API, pantoprazole sodium sesquihydrate.[3]
Quantitative Data on Pantoprazole Synthesis
The yield and purity of the condensation and oxidation steps are highly dependent on the reaction conditions, particularly the amount of water and the equivalents of the oxidizing agent.
Table 1: Effect of Water Volume on Condensation Step [3]
| Entry | Water Volume (relative to starting material) | Yield of Sulfide (%) | Purity of Sulfide (HPLC, %) |
|---|---|---|---|
| 1 | 5 vol | 94.18 | 98.81 |
| 2 | 7 vol | 97.50 | 99.52 |
| 3 | 8 vol | 98.90 | 99.85 |
| 4 | 10 vol | 99.80 | 99.91 |
| 5 | 12 vol | 99.75 | 99.90 |
Reaction conditions: benzimidazole intermediate (1 equiv); 2-chloromethyl-3,4-dimethoxypyridinium HCl (1 equiv); NaOH (2 equiv); temp (25–30 °C), time (3 h).
Table 2: Effect of Oxidant Molar Equivalent on Oxidation Step [3]
| Entry | NaOCl (mol. equiv) | Conversion (HPLC, %) | Sulfone Impurity (%) |
|---|---|---|---|
| 1 | 1.00 | 97.78 | nd |
| 2 | 0.95 | 96.52 | nd |
| 3 | 1.05 | 99.85 | 0.04 |
| 4 | 1.10 | 99.56 | 0.07 |
| 5 | 1.20 | 99.21 | 0.10 |
Reaction conditions: pantoprazole sulfide (in situ); NaOH (1.5 equiv); water (5 vol); temp (0–5 °C); time (3–4 h). nd = not detected.
These tables illustrate that optimal conditions for the condensation step involve using 10 volumes of water, and for the oxidation step, 1.05 molar equivalents of NaOCl provide the best conversion with minimal formation of the over-oxidized sulfone impurity.[3]
References
The Role of (Difluoromethoxy)benzene in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy (-OCHF₂) group, often sourced from (difluoromethoxy)benzene derivatives, has become a pivotal strategy in modern medicinal chemistry. This functional group imparts a unique combination of physicochemical properties to lead compounds, frequently resulting in enhanced metabolic stability, modulated lipophilicity, and improved membrane permeability. These attributes are critical for the development of effective and safe active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of two prominent APIs, Pantoprazole and Roflumilast, where the difluoromethoxy moiety plays a crucial role.
Physicochemical Impact of the Difluoromethoxy Group
The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[1] Compared to a methoxy group, the -OCHF₂ group generally increases lipophilicity, albeit to a lesser extent than a trifluoromethoxy group.[1] The strong carbon-fluorine bonds within the difluoromethoxy group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which significantly enhances the metabolic stability of drug candidates.[1] This increased stability can lead to a longer plasma half-life and improved bioavailability.[1]
Case Study 1: Pantoprazole - A Proton Pump Inhibitor
Pantoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is essential for its chemical stability and mechanism of action.[1][2]
Signaling Pathway: Pantoprazole's Mechanism of Action
Pantoprazole is a prodrug that is activated in the acidic environment of the gastric parietal cells.[1] Once activated, it irreversibly binds to the H⁺/K⁺-ATPase (proton pump), inhibiting the final step of gastric acid secretion.[2][3][4]
Caption: Mechanism of H⁺/K⁺-ATPase inhibition by pantoprazole.
Experimental Protocol: Synthesis of Pantoprazole
The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, followed by an oxidation step.[5][6][7]
Step 1: Condensation to form Pantoprazole Sulfide [6]
-
In a suitable reaction vessel, suspend 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride in water.
-
Add an aqueous solution of sodium hydroxide to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting solid, pantoprazole sulfide, can be filtered and washed with water.
Step 2: Oxidation to Pantoprazole [6]
-
Dissolve the pantoprazole sulfide obtained in the previous step in an alkaline aqueous solution.
-
Cool the solution to 0-5°C.
-
Slowly add an oxidizing agent, such as sodium hypochlorite solution, to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 0-5°C.
-
After the addition is complete, quench any residual oxidant with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Adjust the pH of the reaction mixture to 7.5-8.0 to obtain the pantoprazole free base.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Concentrate the organic layer under reduced pressure to obtain the crude pantoprazole.
Step 3: Formation of Pantoprazole Sodium Sesquihydrate [6]
-
Dissolve the crude pantoprazole in acetonitrile.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture to induce crystallization.
-
Filter the resulting solid and wash with acetonitrile to obtain pantoprazole sodium sesquihydrate.
| Parameter | Value | Reference |
| Starting Material | 5-difluoromethoxy-2-mercapto-1H-benzimidazole | [7] |
| Reagent | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | [7] |
| Overall Yield | 77.2% | [7] |
Case Study 2: Roflumilast - A Phosphodiesterase-4 (PDE4) Inhibitor
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability.[1]
Signaling Pathway: Roflumilast's Mechanism of Action
Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.[1][8]
Caption: Roflumilast signaling pathway.
Experimental Protocol: Synthesis of Roflumilast
The synthesis of roflumilast is achieved through the formal condensation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloropyridin-4-amine.[9] A key intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, can be synthesized from 3-fluoro-4-hydroxybenzaldehyde.[10]
Step 1: Synthesis of 3-fluoro-4-(difluoromethoxy)benzaldehyde [10]
-
In a reaction flask, dissolve 3-fluoro-4-hydroxybenzaldehyde, sodium chlorodifluoroacetate, and sodium hydroxide in DMF.
-
Heat the mixture to 95-100°C and maintain for 2 hours.
-
Cool the reaction mixture and add water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde [10]
-
To a solution of 3-fluoro-4-(difluoromethoxy)benzaldehyde in a suitable solvent, add cyclopropylmethanol and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired product.
Step 3: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid [10]
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in a suitable solvent mixture (e.g., t-butanol and water).
-
Add sodium chlorite and sodium dihydrogen phosphate.
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with sodium sulfite solution and acidify with hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the carboxylic acid.
Step 4: Synthesis of Roflumilast [11]
-
Activate the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid by converting it to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.
-
In a separate vessel, prepare a suspension of 4-amino-3,5-dichloropyridine and a strong base (e.g., sodium hydride) in an inert solvent like tetrahydrofuran at 15-20°C.
-
Add the solution of the acid chloride dropwise to the suspension.
-
Stir the reaction mixture until completion.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/water) to obtain roflumilast.
| Parameter | Value | Reference |
| Starting Material | 3-fluoro-4-hydroxybenzaldehyde | [10] |
| Key Intermediate | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | [10] |
| Final Purity | ≥99.8% by weight (after crystallization) | [11] |
General Experimental Workflow
The synthesis of novel APIs utilizing this compound derivatives generally follows a structured workflow, from initial precursor synthesis to the final active molecule.
Caption: General workflow for API synthesis.
References
- 1. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 8. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 9. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 11. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Difluoromethoxy)benzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (Difluoromethoxy)benzene and related derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Difluoromethylating Agent: Reagents like chlorodifluoromethane can be sensitive to handling and storage. Fluoroform requires specific conditions to generate difluorocarbene.[1][2][3] | 1a. Verify Reagent Quality: Use a fresh batch of the difluoromethylating agent. If using a gas like chlorodifluoromethane or fluoroform, ensure proper flow rate and dispersion in the reaction mixture. 1b. Optimize Carbene Generation: When using fluoroform, ensure a strong base like potassium hydroxide is used in a two-phase system (e.g., water/dioxane or water/acetonitrile) to efficiently generate difluorocarbene. |
| 2. Presence of Moisture: Water can react with the strong base and the difluorocarbene intermediate, reducing the efficiency of the desired reaction.[4] | 2a. Use Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inefficient Phase Transfer: In two-phase reactions, poor transfer of the phenoxide ion to the organic phase where the reaction occurs can limit the yield.[2] | 3a. Add a Phase Transfer Catalyst: Incorporate a phase transfer catalyst like tetrabutylammonium bromide to facilitate the transport of the phenoxide ion across the phase boundary.[2] | |
| Low Reaction Yield | 1. Suboptimal Reaction Temperature: The rate of difluorocarbene formation and its subsequent reaction with the phenol are temperature-dependent.[1][2] | 1a. Optimize Temperature: For reactions with chlorodifluoromethane, a temperature range of 40-100 °C is reported.[2] For fluoroform, reactions can be run at room temperature or heated to around 50 °C.[1] Experiment within these ranges to find the optimal temperature for your specific substrate and setup. |
| 2. Inappropriate Base Concentration: The concentration of the base is crucial for the deprotonation of the phenol and the generation of difluorocarbene. | 2a. Adjust Base Stoichiometry: Typically, a significant excess of the base (e.g., 10-15 equivalents of KOH for fluoroform) is used to drive the reaction to completion.[1] | |
| 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 3a. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.[5] Continue the reaction until the starting phenol is no longer observed. | |
| Formation of Side Products | 1. Reaction with Solvent: The highly reactive difluorocarbene can potentially react with certain solvents. | 1a. Choose an Appropriate Solvent: Dioxane and acetonitrile have been successfully used as organic co-solvents in the two-phase system with fluoroform.[1] For other methods, ensure the solvent is inert under the reaction conditions. |
| 2. Dimerization or Polymerization: Side reactions of the difluorocarbene can lead to the formation of undesired byproducts. | 2a. Control Reagent Addition: In some setups, slow and controlled addition of the difluoromethylating agent or the base can help to maintain a low concentration of the reactive intermediate and minimize side reactions. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Material: The product and starting phenol may have similar polarities, making chromatographic separation challenging. | 1a. Aqueous Work-up: After the reaction, a basic wash (e.g., with aqueous NaOH) can be used to remove the unreacted acidic phenol from the organic layer containing the desired ether product. |
| 2. Presence of Non-polar Impurities: Side products from the difluoromethylating agent can sometimes complicate purification. | 2a. Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the reaction of a phenol with a difluorocarbene precursor. Key methods include:
-
Using Chlorodifluoromethane (ClCHF₂): This method typically involves bubbling the gas through a solution of the phenol in an alkaline aqueous or mixed solvent system, often with a phase transfer catalyst.[2]
-
Using Fluoroform (CHF₃): This approach utilizes fluoroform as an inexpensive and environmentally benign source of difluorocarbene. The reaction is typically carried out in a two-phase system with a strong base like potassium hydroxide.[1]
-
Using Sodium Chlorodifluoroacetate (ClCF₂COONa): This stable, solid reagent generates difluorocarbene upon heating and is considered a safer and more practical alternative to gaseous reagents for large-scale synthesis.[3][6]
Q2: How can I improve the yield of my difluoromethylation reaction?
A2: To improve the yield, consider the following optimizations:
-
Reagent Purity: Ensure all your reagents, especially the phenol and the difluoromethylating agent, are of high purity.[4]
-
Anhydrous Conditions: Strictly exclude moisture from your reaction.[4]
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry of the base to find the optimal conditions for your specific substrate.
-
Phase Transfer Catalyst: For two-phase reactions, the addition of a phase transfer catalyst is often crucial for achieving high yields.[2]
Q3: What safety precautions should I take when working with difluoromethylating agents?
A3: Safety is paramount.
-
Chlorodifluoromethane and Fluoroform: These are gases and should be handled in a well-ventilated fume hood with appropriate gas handling equipment.
-
Strong Bases: Potassium hydroxide and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Pressurized Reactions: Some procedures may involve reactions under pressure. Ensure you use appropriately rated reaction vessels and follow all safety protocols for pressurized systems.
Q4: How do I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting phenol.[5]
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide more quantitative information about the conversion of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be particularly useful for detecting the formation of the difluoromethoxy group.
Experimental Protocols
Protocol 1: Synthesis of this compound using Fluoroform
This protocol is adapted from a general method for the conversion of phenols to difluoromethoxyarenes.[1]
Materials:
-
Phenol
-
Potassium hydroxide (KOH)
-
Water (deionized)
-
1,4-Dioxane or Acetonitrile
-
Fluoroform (CHF₃) gas
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a condenser, and a gas outlet connected to a bubbler.
-
Purge the entire system with nitrogen gas.
-
To the flask, add potassium hydroxide (10-15 equivalents) and water (an equal mass to the KOH). Stir until the KOH is nearly dissolved.
-
Add the phenol (1 equivalent) to the mixture and stir for 30 minutes.
-
Add the organic solvent (1,4-dioxane or acetonitrile) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C for dioxane) or maintain at room temperature (for acetonitrile).
-
Slowly bubble fluoroform gas into the reaction mixture through the gas inlet for several hours (e.g., 2-4 hours).
-
After the addition of fluoroform is complete, continue stirring the mixture for an additional hour while maintaining the nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene using Chlorodifluoromethane
This protocol is based on the synthesis of a nitro-substituted this compound, which is a common intermediate.[2][5]
Materials:
-
4-Nitrophenol
-
Sodium hydroxide (NaOH)
-
Chlorodifluoromethane (ClCHF₂)
-
Water
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 4-nitrophenol and sodium hydroxide in water.
-
Add the phase transfer catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 80-95 °C).
-
Continuously bubble chlorodifluoromethane gas into the vigorously stirred reaction mixture.
-
Maintain the reaction at temperature for several hours (the reaction time can vary significantly, from 1 to 40 hours depending on the scale and specific conditions).[2]
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 1-(difluoromethoxy)-4-nitrobenzene.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using fluoroform.
Caption: General reaction pathway for difluoromethylation of phenols via a difluorocarbene intermediate.
References
Technical Support Center: Difluoromethoxylation Reactions
Welcome to the Technical Support Center for Difluoromethoxylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side product formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems that you may encounter during difluoromethoxylation reactions in a question-and-answer format.
Q1: I am observing significant formation of an isocyanide byproduct when reacting a primary amine with a difluorocarbene source. How can I minimize this?
A1: The formation of isocyanides is a known side reaction when primary amines are exposed to difluorocarbene (:CF₂).[1][2][3] The reaction proceeds through the initial formation of a metastable difluoromethylamine intermediate, which under basic conditions can readily undergo elimination of HF to yield the corresponding isocyanide.[2]
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature can help to stabilize the difluoromethylamine intermediate and reduce the rate of elimination to the isocyanide.
-
Base Selection: The choice and stoichiometry of the base are critical. A weaker, non-nucleophilic base might be preferable to a strong base. Careful titration of the base can also help to avoid excess basicity that promotes elimination.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further conversion to the isocyanide.
-
Alternative Reagents: Consider using alternative difluoromethoxylation reagents that do not generate difluorocarbene in situ or that operate under neutral or acidic conditions, if compatible with your substrate.
Q2: My difluoromethoxylation of a secondary amine is yielding a formylated amine instead of the desired difluoromethylated product. What is causing this and how can I prevent it?
A2: N-formylation is a common side reaction when secondary amines are treated with difluorocarbene sources, particularly in the presence of water.[1][2][4] The initially formed N-difluoromethylated intermediate can be susceptible to hydrolysis, which leads to the corresponding formamide.[4] The presence of a proton source is often a key factor in promoting N-formylation.[2]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The use of freshly distilled solvents and dried glassware is highly recommended. The addition of a desiccant, if compatible with the reaction conditions, can also be beneficial.
-
Control of Proton Sources: Minimize the presence of any adventitious proton sources in the reaction mixture.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can disfavor the hydrolysis of the N-difluoromethylated intermediate.
-
pH Control: Maintaining a neutral or slightly basic pH, without excess base, can sometimes suppress the hydrolysis pathway.
Q3: I am attempting a copper-catalyzed difluoromethylation of an electron-deficient aryl iodide and observing significant amounts of the corresponding arene (protodeiodination). How can I favor the desired difluoromethylation?
A3: Protodeiodination is a known competing side reaction in copper-mediated difluoromethylation reactions, particularly with electron-deficient aryl iodides.[5] This occurs when the aryl intermediate is protonated by a proton source in the reaction mixture instead of coupling with the difluoromethyl group.
Troubleshooting Strategies:
-
Ligand Selection: The addition of a suitable ligand, such as phenanthroline, can stabilize the copper-difluoromethyl species and promote the desired cross-coupling over protodeiodination.[5]
-
Base Selection: Using a more soluble and non-protic base, such as potassium tert-butoxide (tBuOK), can be beneficial.[5]
-
Anhydrous Conditions: As with many metal-catalyzed reactions, ensuring strictly anhydrous conditions can minimize proton sources that lead to protodeiodination.
-
Alternative Copper Source/Reagent: In some cases, changing the copper source or the difluoromethylating agent may alter the reaction pathway and favor the desired product. For example, using nBu₃SnCF₂H as the CF₂H source has been shown to be effective for electron-deficient iodoarenes.[5]
Q4: My difluoromethylation of an alcohol is producing significant amounts of what appear to be fluoroformal and orthoformate byproducts. How can I improve the selectivity for the desired difluoromethyl ether?
A4: The formation of fluoroformals and orthoformates is a result of over-reaction of the initially formed difluoromethyl ether with the alcoholate present in the reaction mixture. This is more prevalent when using a large excess of the alcohol or strong basic conditions.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the alcohol and the difluorocarbene source. Using the alcohol as the limiting reagent can help to minimize over-reaction.
-
Base Stoichiometry: Use the minimum amount of base required to deprotonate the alcohol. Excess base can lead to a higher concentration of the reactive alcoholate, promoting the formation of side products.
-
Gradual Addition: Consider the slow addition of the difluorocarbene precursor or the base to the reaction mixture to maintain a low instantaneous concentration of the reactive species.
-
Temperature Control: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
Experimental Protocols
General Protocol for O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This protocol is adapted from a procedure for the difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.[6][7]
Materials:
-
Substituted Phenol (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stir bar, add the phenol and cesium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF via syringe and stir the mixture.
-
Degas the solution with a stream of inert gas for approximately 1 hour.
-
Under a positive pressure of the inert gas, add the sodium 2-chloro-2,2-difluoroacetate in one portion.
-
Equip the flask with a condenser and heat the reaction mixture (e.g., at 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting difluoromethoxylation reactions.
Caption: Side reactions of difluorocarbene with primary and secondary amines.
Caption: A general workflow for troubleshooting side product formation.
References
- 1. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude (Difluoromethoxy)benzene by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude (difluoromethoxy)benzene by distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and safe purification process.
Troubleshooting Guides
This section addresses common issues encountered during the distillation of this compound in a question-and-answer format.
Q1: My distillation is proceeding very slowly, or no distillate is being collected. What are the possible causes and solutions?
A1: This is a common issue that can stem from several factors related to temperature, pressure, and the distillation setup.
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to vaporize the this compound.
-
Solution: Gradually increase the temperature of the heating source. Ensure the heating mantle is in good contact with the distillation flask.
-
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
-
-
System Leaks (Vacuum Distillation): For vacuum distillation, leaks in the system will prevent it from reaching the required low pressure, thus keeping the boiling point high.
-
Solution: Check all glass joints, tubing connections, and the vacuum pump for leaks. Ensure all joints are properly sealed, using grease if necessary for ground glass joints.
-
-
Flooding of the Column (Fractional Distillation): Excessive heating can cause a large amount of vapor to rise, leading to liquid accumulation in the fractionating column, which hinders proper separation and distillation.
-
Solution: Reduce the heating rate to allow for a proper vapor-liquid equilibrium to be established within the column.
-
Q2: The purity of my distilled this compound is lower than expected. How can I improve it?
A2: Poor separation is often due to issues with the distillation technique or the equipment used.
-
Distillation Rate is Too Fast: A rapid distillation rate does not allow for sufficient vapor-liquid equilibria, leading to co-distillation of impurities.
-
Solution: Slow down the distillation by reducing the heating rate. A general guideline is a collection rate of 1-2 drops per second.
-
-
Inefficient Fractionating Column: For separating impurities with close boiling points, a simple distillation setup may be inadequate.
-
Solution: Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
-
Contamination from Bumping: Sudden, violent boiling (bumping) can splash crude material into the condenser.
-
Solution: Use a stir bar or boiling chips in the distillation flask to ensure smooth boiling. For vacuum distillation, a stir bar is essential as boiling chips are ineffective under reduced pressure.
-
Q3: The distillate is discolored (yellow or brown). What is the cause and how can I prevent it?
A3: Discoloration often indicates decomposition of the product or the presence of thermally labile impurities.
-
Thermal Decomposition: this compound, like many organic compounds, can decompose at high temperatures.
-
Solution: Perform the distillation under vacuum to lower the boiling point and minimize the risk of thermal degradation.
-
-
Presence of Colored Impurities: The crude product may contain colored impurities from the synthesis.
-
Solution: Consider a pre-purification step, such as a wash with a dilute base or activated carbon treatment, before distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of this compound at atmospheric and reduced pressures?
A1: The atmospheric boiling point of this compound is approximately 138-140 °C. Under vacuum, the boiling point will be significantly lower. The precise boiling point at a given pressure can be estimated using a pressure-temperature nomograph or an online boiling point calculator. For example, at 20 mmHg, the estimated boiling point would be significantly reduced.
Q2: What are the common impurities in crude this compound synthesized from phenol and a difluorocarbene source (e.g., from chlorodifluoromethane)?
A2: Common impurities may include:
-
Unreacted Phenol: The starting material may not have fully reacted.
-
Solvent Residues: Solvents used in the synthesis or workup (e.g., DMF, acetonitrile).
-
Byproducts of Difluoromethylation: Dimer and trimer byproducts can form during the reaction.[1][2]
-
Side-Reaction Products: Depending on the specific reaction conditions, other minor side products may be present.
Q3: What safety precautions should I take when distilling this compound?
A3: this compound is a flammable liquid and can cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Perform the distillation in a well-ventilated fume hood.
-
Heat Source: Use a heating mantle or oil bath with a temperature controller. Avoid open flames.
-
Glassware: Inspect all glassware for cracks or defects before use, especially for vacuum distillation, to prevent implosion.
-
Vacuum Distillation: Use a safety shield and ensure the vacuum trap is properly cooled.
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point (Atmospheric) | 138-140 °C |
| Density | ~1.19 g/mL |
| Flash Point | ~43 °C |
Experimental Protocols
Protocol 1: Fractional Distillation at Atmospheric Pressure
This protocol is suitable for crude this compound with impurities having significantly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed.
-
-
Sample Preparation:
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin stirring and gradually heat the flask using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask and discard.
-
When the temperature stabilizes at the boiling point of this compound (approx. 138-140 °C), switch to a clean receiving flask to collect the product.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.
-
Protocol 2: Vacuum Distillation
This is the recommended method for purifying this compound to prevent thermal decomposition.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. A Claisen adapter is recommended to minimize bumping into the condenser.
-
Use a magnetic stir bar for agitation.
-
Grease all ground-glass joints lightly to ensure a good vacuum seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
-
Boiling Point Estimation:
-
Use a pressure-temperature nomograph or an online calculator to estimate the boiling point of this compound at the expected vacuum pressure.
-
-
Distillation:
-
Begin stirring and slowly evacuate the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask.
-
Collect any low-boiling fractions first.
-
Collect the main fraction of this compound in a clean receiving flask at the estimated boiling temperature for the measured pressure.
-
After collecting the product, cool the system to room temperature before slowly reintroducing air.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
Troubleshooting low conversion in difluorocarbene reactions
Welcome to the technical support center for difluorocarbene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other undesirable outcomes in difluorocarbene reactions.
Q1: My difluorocarbene reaction is resulting in a low yield or no conversion of the starting material. What are the common causes and how can I address them?
A1: Low conversion is a frequent challenge in difluorocarbene chemistry. The underlying cause can often be traced back to several factors, including the choice and quality of the difluorocarbene precursor, reaction conditions, and the nature of the substrate. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive or Decomposed Difluorocarbene Precursor: Many precursors are sensitive to moisture and can decompose upon storage. For instance, silyl reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) can be hydrolyzed.[1]
-
Solution: Use freshly purchased or purified reagents. Ensure proper storage under an inert atmosphere and away from moisture.
-
-
Suboptimal Reaction Temperature: The generation of difluorocarbene and its subsequent reaction are often highly temperature-dependent. Some precursors require high temperatures for thermal decomposition (e.g., ClCF₂CO₂Na at ~180 °C), while others can generate the carbene at or below room temperature.
-
Solution: Consult the literature for the optimal temperature range for your specific precursor and substrate. A gradual increase in temperature may be necessary if no reaction is observed. Conversely, if decomposition is an issue, lowering the temperature could be beneficial.[2]
-
-
Incorrect Choice of Base or Activator: For precursors that require a base or an activator for carbene generation, the choice and amount are critical. A base that is too strong might react with the generated difluorocarbene, while one that is too weak may not efficiently generate the carbene.
-
Solution: The choice of base is highly dependent on the precursor. For example, mild activators like HMPA or bromide ions are effective for TMSCF₂Br.[1] For O-difluoromethylation of phenols, a weaker base like potassium carbonate may be preferred to tolerate sensitive functional groups.
-
-
Inappropriate Solvent: The solvent can influence the stability of the difluorocarbene and the solubility of the reactants.
-
Solution: Aprotic solvents are generally used. The polarity of the solvent can affect the reaction outcome. For instance, in the difluoromethylation of carboxylic acids with (triphenylphosphonio)difluoroacetate (PDFA), low-polarity solvents like p-xylene were found to be suitable.
-
-
Electron-Poor Substrates: Difluorocarbene is an electrophilic species and reacts more readily with electron-rich substrates. Reactions with electron-poor alkenes or phenols may result in lower yields.
-
Solution: For less reactive substrates, it may be necessary to use a more reactive difluorocarbene precursor or adjust the reaction conditions (e.g., higher temperature, longer reaction time). For example, using TMSCF₃ with NaI as an initiator at higher temperatures can be effective for electron-poor alkenes.
-
Q2: I am observing the formation of multiple products and low selectivity in my reaction. What could be the cause?
A2: The formation of byproducts and low selectivity can arise from the high reactivity of difluorocarbene and the potential for side reactions.
Possible Causes & Solutions:
-
Side Reactions of Difluorocarbene: Difluorocarbene can dimerize to form tetrafluoroethylene or react with the solvent or base.
-
Solution: Control the rate of difluorocarbene generation to keep its concentration low. This can be achieved by the slow addition of the precursor or activator.
-
-
Reaction with Multiple Functional Groups: If your substrate has multiple reactive sites, the difluorocarbene may not react selectively.
-
Solution: Protecting sensitive functional groups can improve selectivity. Alternatively, the choice of reaction conditions can sometimes influence which functional group reacts preferentially.
-
-
Isomerization or Decomposition of the Product: The desired product may be unstable under the reaction conditions and could isomerize or decompose.
-
Solution: Monitor the reaction progress closely and quench it as soon as the starting material is consumed. Lowering the reaction temperature may also help to prevent product degradation.[2]
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of difluorocarbene reactions.
Table 1: Effect of Solvent on the gem-Difluorocyclopropanation of Styrene with TMSCF₃ and NaI
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DME | 110 | 37 |
| 2 | THF | 110 | 99 |
| 3 | Toluene | 110 | 85 |
| 4 | Dioxane | 110 | 78 |
Data sourced from Synthesis 2014, 46, 842-863.
Table 2: Effect of Base on the O-Difluoromethylation of 4-Methoxyphenol
| Entry | Difluorocarbene Precursor | Base | Temperature (°C) | Yield (%) |
| 1 | ClCF₂CO₂Na | K₂CO₃ | 120 | 85 |
| 2 | TMSCF₂Br | KOH | 25 | 92 |
| 3 | PDFA | None | 90 | 75 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: gem-Difluorocyclopropanation of Styrene using TMSCF₃ and NaI
This protocol describes a general procedure for the gem-difluorocyclopropanation of an alkene using trimethyl(trifluoromethyl)silane (TMSCF₃) as the difluorocarbene source and sodium iodide (NaI) as the initiator.
Materials:
-
Styrene
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Sodium Iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add styrene (1.0 mmol, 1.0 equiv) and sodium iodide (2.2 mmol, 2.2 equiv).
-
Seal the tube with a septum and purge with nitrogen or argon.
-
Add anhydrous THF (5 mL) via syringe.
-
Add TMSCF₃ (2.0 mmol, 2.0 equiv) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for the time indicated by TLC or GC-MS monitoring (typically a few hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Difluoromethylation of 4-Methoxyphenol using PDFA
This protocol outlines a general procedure for the O-difluoromethylation of a phenol using (triphenylphosphonio)difluoroacetate (PDFA) as the difluorocarbene precursor.
Materials:
-
4-Methoxyphenol
-
(Triphenylphosphonio)difluoroacetate (PDFA)
-
Anhydrous p-xylene
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-methoxyphenol (0.6 mmol, 1.0 equiv) and PDFA (1.2 mmol, 2.0 equiv).
-
Seal the tube with a septum and purge with nitrogen or argon.
-
Add anhydrous p-xylene (3 mL) via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath and stir for 2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
The reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the desired product.
Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion in difluorocarbene reactions.
Caption: A logical workflow for troubleshooting low reaction conversion.
General Experimental Workflow
This diagram outlines the typical experimental workflow for performing a difluorocarbene reaction.
Caption: A typical workflow for a difluorocarbene experiment.
References
Improving regioselectivity in the synthesis of substituted (Difluoromethoxy)benzene
Welcome to the technical support center for the synthesis of substituted (difluoromethoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds, with a focus on improving regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted this compound derivatives.
Issue 1: Low Yield of the Desired this compound Product
-
Question: I am observing a low yield of my target this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to the reagents, reaction conditions, and the nature of the substrate. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. Ensure you are using a sufficiently strong base to deprotonate the starting phenol. For phenols with electron-withdrawing groups, a stronger base or higher temperatures may be necessary.
-
Instability of the Difluorocarbene Precursor: Some difluorocarbene precursors can be sensitive to moisture and temperature. Ensure that your reagents are fresh and handled under anhydrous conditions if required. For thermally generated carbenes, such as from sodium chlorodifluoroacetate, precise temperature control is crucial to ensure a steady generation of difluorocarbene without rapid decomposition.
-
Sub-optimal Reaction Temperature: The optimal temperature can vary depending on the difluoromethylating agent and the substrate. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the decomposition of the reagent or product. It is recommended to perform small-scale experiments to screen for the optimal temperature.
-
Poor Solubility of Reagents: Ensure that all reagents are adequately soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates. Sonication can sometimes help to improve the dissolution of solids.
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired product. Common side reactions include C-alkylation of the phenol and reactions with the solvent. See Issue 3 for more details on minimizing side reactions.
-
Issue 2: Poor Regioselectivity (Unfavorable ortho/para Ratio)
-
Question: My reaction is producing a mixture of ortho and para isomers, with the undesired isomer being the major product. How can I improve the regioselectivity of the difluoromethoxylation?
-
Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted benzenes. The regiochemical outcome is influenced by a combination of steric and electronic factors. Here are key parameters you can adjust to improve regioselectivity:
-
Choice of Base: The counter-ion of the base can influence the steric environment around the phenoxide, thereby affecting the ortho/para selectivity. Experimenting with different bases (e.g., Cs₂CO₃, K₂CO₃, NaH) can be beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can play a significant role in regioselectivity. A change in solvent can alter the solvation of the phenoxide and the transition state, leading to a different isomeric ratio. It is advisable to screen a range of solvents with varying polarities (e.g., DMF, acetonitrile, THF, dioxane).
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, which is often the para isomer due to reduced steric hindrance.
-
Steric Hindrance of the Substrate: For phenols with bulky ortho substituents, the para position is generally favored. Conversely, if the para position is blocked, ortho-difluoromethoxylation will be the primary pathway.
-
Difluoromethylating Agent: The bulkiness of the difluoromethylating agent can also influence regioselectivity. While difluorocarbene itself is small, the precursor and its decomposition pathway can create a sterically demanding environment around the reactive species.
-
Quantitative Data on Regioselectivity
While a comprehensive quantitative dataset is highly dependent on the specific substrate and reaction conditions, the following table summarizes the general trends observed for the influence of key parameters on the regioselectivity of phenol difluoromethoxylation.
| Parameter | General Effect on para-Selectivity | Rationale |
| Bulky ortho-substituent on phenol | Increases | Steric hindrance at the ortho position disfavors attack. |
| Bulky Base Cation (e.g., Cs⁺ vs. Li⁺) | May Increase | A larger cation can coordinate with the phenoxide and create a more sterically hindered environment at the ortho positions. |
| Non-coordinating Solvents | May Increase | Solvents that do not strongly solvate the phenoxide may allow for greater steric differentiation between the ortho and para positions. |
| Lower Reaction Temperature | Often Increases | Favors the formation of the thermodynamically more stable para isomer. |
Issue 3: Formation of Significant Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are the common side products and how can I minimize their formation?
-
Answer: The formation of side products is a common issue, particularly when working with highly reactive intermediates like difluorocarbene. Here are some common side products and strategies to mitigate their formation:
-
C-Alkylation Products: Besides O-alkylation, the phenoxide can also undergo C-alkylation at the ortho and para positions. To favor O-alkylation, using a more polar, aprotic solvent can help to solvate the phenoxide and increase the nucleophilicity of the oxygen atom.
-
Products from Reaction with Solvent: Some solvents, particularly those with labile protons, can react with the difluorocarbene or the strong base used in the reaction. Using a relatively inert solvent like DMF or acetonitrile is often a good choice.
-
Decomposition of the Difluoromethylating Agent: Overheating or exposure to moisture can lead to the decomposition of the difluoromethylating agent, resulting in a complex mixture of byproducts. Careful control of the reaction temperature and the use of anhydrous conditions are essential.
-
Aryl Triflate Formation: When using reagents like difluoromethyl triflate with electron-rich phenols, the formation of aryl triflate side products can be a significant issue. Using a bulkier reagent, such as difluoromethyl perfluorobutanesulfonate, can help to suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and practical difluoromethylating agents for the synthesis of this compound derivatives from phenols?
A1: Several effective difluoromethylating agents are available, each with its own advantages and disadvantages. Some of the most commonly used and practical reagents include:
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a widely used, inexpensive, and thermally stable solid that generates difluorocarbene upon heating.[1] It is a practical choice for many applications.[1]
-
S-(Difluoromethyl)sulfonium Salts: These are bench-stable reagents that can generate difluorocarbene under mild basic conditions, offering a practical and facile method for difluoromethylation.
-
Diethyl (bromodifluoromethyl)phosphonate: This reagent is another efficient precursor for difluorocarbene, which is generated upon basic hydrolysis.
Q2: How does the electronic nature of the substituent on the phenol ring affect the reaction?
A2: The electronic nature of the substituents on the phenol ring has a significant impact on the nucleophilicity of the corresponding phenoxide.
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the aromatic ring and the phenoxide oxygen, making them more nucleophilic and generally leading to higher reaction rates.
-
Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) decrease the electron density, making the phenoxide less nucleophilic. These substrates may require stronger bases, higher temperatures, or longer reaction times to achieve good conversion.
Q3: Can I perform this reaction in the presence of other functional groups on the phenol?
A3: The compatibility of the reaction with other functional groups depends on the chosen difluoromethylating agent and reaction conditions. Reactions involving the in situ generation of difluorocarbene are generally compatible with a range of functional groups. However, functional groups that are sensitive to strong bases or high temperatures may not be tolerated. It is always recommended to check the compatibility of your specific substrate and its functional groups with the chosen reaction conditions.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one from 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using sodium chlorodifluoroacetate as the difluorocarbene precursor.[1][2]
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Hexanes
-
Saturated Sodium Chloride Solution
-
10% Lithium Chloride Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Syringes
-
Air condenser
-
Schlenk line or nitrogen inlet
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).[2]
-
Seal the flask with a rubber septum and add anhydrous DMF (27 mL) and deionized water (3.2 mL) via syringe.[1]
-
Degas the solution by bubbling nitrogen through it for 1 hour while stirring.[1]
-
After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a stream of nitrogen.[2]
-
Quickly equip the flask with a flame-dried air condenser, secure it, and seal the top of the condenser with a septum.
-
Connect the condenser to a nitrogen line and an oil bubbler to vent any excess pressure.[1]
-
Flush the system with nitrogen for 5 minutes.[1]
-
Lower the reaction flask into an oil bath preheated to 120 °C and stir vigorously for 2 hours. Vigorous bubbling should be observed upon heating.[1]
-
Monitor the reaction progress by TLC (e.g., using 1:2 ethyl acetate:hexanes as eluent).[1]
-
After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[1]
-
Dilute the reaction mixture with 40 mL of deionized water and transfer it to a 1 L separatory funnel.[1]
-
Extract the aqueous layer with hexanes (5 x 100 mL).
-
Combine the organic layers and wash them with a saturated sodium chloride solution (1 x 50 mL) and then with a 10% aqueous lithium chloride solution (5 x 50 mL) to remove residual DMF.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.[1]
-
Dry the resulting product under high vacuum to obtain the pure 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.[2]
Visualizations
Caption: Experimental workflow for the synthesis of substituted this compound.
Caption: Key factors influencing regioselectivity in difluoromethoxylation of phenols.
References
Technical Support Center: Scaling Up (Difluoromethoxy)benzene Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (Difluoromethoxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, particularly when scaling up the synthesis from laboratory to industrial production.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient mixing or mass transfer limitations, especially in gas-liquid reactions.[1] | - Increase agitation speed to improve gas-liquid interface and mass transfer. - Consider using a reactor with better mixing capabilities, such as a stirred tank reactor.[1] - Optimize the design of the gas sparger for finer bubble dispersion.[1] |
| Inadequate reaction temperature. | - Ensure uniform heating of the reactor to maintain the optimal reaction temperature (typically 95-100°C for the reaction of nitrophenol with difluorochloromethane).[2] | |
| Poor catalyst activity or insufficient catalyst amount. | - Verify the quality and activity of the phase transfer catalyst. - Optimize the catalyst loading. | |
| Formation of Byproducts (e.g., dimers, trimers) | Non-optimal reaction conditions favoring side reactions.[3] | - Adjust the molar ratio of reactants. An excess of the difluoromethylating agent may be required. - Control the reaction temperature closely, as higher temperatures can sometimes lead to increased byproduct formation. |
| Reaction Stalls Before Completion | Depletion of the gaseous reactant (e.g., difluorochloromethane) in the liquid phase. | - Ensure a continuous and controlled feed of the gaseous reactant. - Monitor the reaction progress using analytical techniques like GC or HPLC to adjust the feed rate as needed.[4] |
| Deactivation of the catalyst. | - Investigate potential catalyst poisons in the starting materials or solvent. - Consider adding the catalyst in portions throughout the reaction. | |
| Difficulties in Product Isolation and Purification | Formation of emulsions during workup. | - Adjust the pH of the aqueous phase. - Add a suitable de-emulsifying agent. |
| Co-distillation of impurities with the product. | - Optimize the distillation conditions (pressure and temperature). - Consider alternative purification methods like fractional distillation or chromatography. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | - Implement stringent quality control checks for all starting materials and solvents. |
| Poor control over reaction parameters during scale-up. | - Utilize process analytical technology (PAT) to monitor and control critical process parameters in real-time. |
Frequently Asked Questions (FAQs)
Synthesis and Optimization
-
Q1: What are the common methods for synthesizing this compound? A1: A prevalent method involves the O-difluoromethylation of a phenol precursor. This is often achieved by reacting the corresponding phenoxide with a difluorocarbene source. Common difluoromethylating agents include difluorochloromethane (ClCHF₂) and sodium chlorodifluoroacetate.[3][4] The reaction is typically carried out in the presence of a base and often utilizes a phase transfer catalyst to enhance the reaction rate.[2]
-
Q2: What is the role of a phase transfer catalyst in this synthesis? A2: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, is used to facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the difluoromethylating agent occurs. This enhances the reaction rate and overall yield.
-
Q3: What are the typical yields and purity I can expect? A3: With an optimized process, such as the water-phase synthesis of a precursor like p-nitrophenyl difluoromethyl ether, yields can be as high as 96.3% with a purity of over 98%.[2]
Scale-Up Challenges
-
Q4: What are the primary challenges when scaling up the production of this compound, especially when using a gaseous reactant like difluorochloromethane? A4: The main challenges in scaling up this gas-liquid reaction include:
-
Mass Transfer Limitations: Ensuring efficient contact between the gas and liquid phases becomes more difficult in larger reactors. Poor mass transfer can lead to slower reaction rates and lower yields.[1]
-
Heat Transfer: The reaction is often exothermic. Inadequate heat removal in large reactors can lead to temperature gradients, promoting side reactions and posing safety risks.[1]
-
Mixing: Achieving uniform mixing in a large-scale reactor is crucial to maintain consistent reaction conditions and prevent localized "hot spots."[1]
-
Gas Dispersion: The design of the gas delivery system (sparger) is critical for creating fine bubbles and maximizing the interfacial area for the reaction.[1]
-
-
Q5: How can I improve mass transfer in a large-scale reactor? A5: To improve mass transfer, you can:
-
Increase the agitation speed.
-
Optimize the impeller design and position.
-
Use a high-efficiency gas sparger to generate smaller bubbles.
-
Consider using a different type of reactor, such as a bubble column or a packed bed reactor, which can offer better mass transfer characteristics for certain applications.[1]
-
Safety and Handling
-
Q6: What are the main safety concerns associated with the handling of difluorochloromethane? A6: Difluorochloromethane is a liquefied compressed gas. Key safety concerns include:
-
High Pressure: Cylinders are under high pressure and must be handled with care to prevent rupture.[5]
-
Asphyxiation Risk: In high concentrations, it can displace oxygen and cause rapid suffocation.[6][7]
-
Frostbite: Contact with the liquid can cause severe frostbite.[7]
-
Hazardous Decomposition Products: It can decompose at high temperatures or in the presence of a flame to produce toxic and corrosive gases like phosgene, hydrogen chloride, and hydrogen fluoride.[6]
-
-
Q7: What are the recommended storage conditions for difluorochloromethane? A7: It should be stored in a cool, well-ventilated area away from direct sunlight and heat sources. Cylinders should be stored upright and secured to prevent falling.[5]
Byproducts and Impurities
-
Q8: What are the common byproducts in the synthesis of this compound? A8: A common issue, particularly when using difluorochloromethane, is the formation of dimer and trimer byproducts.[3] Incomplete reaction can also leave unreacted starting materials.
-
Q9: How can I minimize the formation of these byproducts? A9: Optimizing reaction conditions is key. This includes controlling the reaction temperature, adjusting the stoichiometry of the reactants, and ensuring efficient mixing to avoid localized high concentrations of reactants.
Experimental Protocols
Protocol 1: Water-Phase Synthesis of p-Nitrophenyl Difluoromethyl Ether (Precursor to this compound derivatives)
This protocol is adapted from a patented industrial process.[2]
Materials:
-
p-Nitrophenol (p-NP)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Difluorochloromethane (ClCHF₂)
-
Water
Procedure:
-
In a 1000 ml four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube, charge 50g of p-NP, 160g of sodium hydroxide, 5.0g of TBAB, and 375g of water.
-
Heat the mixture to reflux with stirring.
-
When the reaction temperature reaches 100°C, start to continuously feed difluorochloromethane gas into the reaction mixture.
-
Maintain the reaction at 100°C for 40 hours, continuously feeding a total of approximately 310g of difluorochloromethane.
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with an alkaline solution and then with water to obtain the crude product.
-
Purify the crude product by steam distillation to obtain p-nitrophenyl difluoromethyl ether with a purity of >98%.
Visualizations
Caption: Experimental workflow for the synthesis of p-nitrophenyl difluoromethyl ether.
Caption: A logical troubleshooting workflow for addressing low yield issues.
References
Preventing decomposition of (Difluoromethoxy)benzene during workup
Welcome to the technical support center for (Difluoromethoxy)benzene. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and purification of this compound to prevent its decomposition during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: The difluoromethoxy group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than many other functional groups. The primary concern during workup is the cleavage of the C-O bond to form phenol and difluoromethanol, which is unstable and can decompose further. Under strong basic conditions, deprotonation of the C-H bond in the difluoromethoxy group can occur, potentially leading to side reactions. Thermal decomposition is also a concern, particularly at elevated temperatures in the presence of certain materials like glass.[1]
Q2: Is this compound stable to aqueous workups?
A2: this compound can generally tolerate aqueous workups under neutral or mildly acidic/basic conditions, especially at low temperatures and for short durations. Several synthetic protocols for derivatives of this compound describe standard aqueous extractions.[2][3] However, prolonged exposure to strongly acidic or basic aqueous solutions should be avoided to minimize the risk of hydrolysis.
Q3: Can I use common acids and bases during the workup of a reaction containing this compound?
A3: Yes, but with caution. Brief washes with dilute, weak acids (e.g., saturated NH₄Cl solution) or weak bases (e.g., saturated NaHCO₃ solution) are generally acceptable and are mentioned in workup procedures for related compounds. The use of strong acids (e.g., concentrated HCl) or strong bases (e.g., 1M NaOH) should be minimized in duration and temperature. For instance, one patented process mentions an "alkali cleaning" step for crude difluoromethoxy nitrobenzene, suggesting some tolerance to basic conditions.[4]
Q4: Is this compound stable to purification by silica gel column chromatography?
A4: Yes, this compound is generally stable to purification by silica gel column chromatography. Silica gel is a weakly acidic stationary phase, and numerous reports describe the successful purification of compounds containing the difluoromethoxy group using this method.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
Problem 1: Low recovery of this compound after an aqueous workup.
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of the difluoromethoxy group | - Perform the aqueous workup at a low temperature (0-5 °C).- Minimize the contact time with the aqueous phase.- Use mild aqueous solutions for washing, such as saturated sodium bicarbonate (NaHCO₃) or saturated ammonium chloride (NH₄Cl), instead of strong acids or bases.- Ensure the pH of the aqueous phase does not become strongly acidic or basic. |
| Emulsion formation during extraction | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite®. |
| Volatility of this compound | - When removing the solvent under reduced pressure, use a moderately low temperature for the water bath (e.g., < 40 °C).- Avoid leaving the product on the rotary evaporator for an extended period after the solvent has been removed. |
Problem 2: Appearance of impurities after purification.
| Possible Cause | Recommended Solution(s) |
| Decomposition on silica gel | - While generally stable, if decomposition is suspected, consider deactivating the silica gel by treating it with a small amount of a neutral agent like triethylamine in the eluent.- Alternatively, use a different stationary phase for chromatography, such as alumina (neutral or basic). |
| Co-elution with a non-polar impurity | - Adjust the polarity of the eluent system. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.- Consider using a different solvent system for chromatography (e.g., hexanes/dichloromethane). |
| Thermal decomposition during solvent removal | - As mentioned previously, use a low-temperature water bath and avoid prolonged exposure to vacuum after solvent evaporation. |
Experimental Protocols
General Workup and Extraction Protocol for a Reaction Mixture Containing this compound
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent (e.g., water, saturated NH₄Cl solution, or saturated NaHCO₃ solution) while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated NaHCO₃ solution (if the reaction was acidic).
-
Water.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.
Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes or petroleum ether) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate, starting with a low percentage of the more polar solvent). The polarity can be gradually increased if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure as described above.
Visualizations
Caption: A typical experimental workflow for the workup and purification of this compound.
Caption: A troubleshooting guide for diagnosing the cause of low yield during the workup of this compound.
References
Validation & Comparative
(Difluoromethoxy)benzene vs. (Trifluoromethoxy)benzene: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to enhance the metabolic stability of drug candidates. Among these, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties are often considered as bioisosteres for the metabolically labile methoxy (-OCH₃) group. This guide provides an objective comparison of the metabolic stability of (difluoromethoxy)benzene and (trifluoromethoxy)benzene, supported by an analysis of their expected metabolic pathways and a detailed experimental protocol for in vitro assessment.
While both substituents are designed to block common metabolic pathways, evidence suggests that their effects on metabolic stability can differ. A key study from Pfizer indicates that replacing a methoxy group with a trifluoromethoxy group does not lead to a significant improvement in metabolic stability. The same research suggests that the difluoromethoxy group may present a more advantageous balance of physicochemical and pharmacokinetic properties[1]. This guide will delve into the nuances of their metabolic fate, providing a framework for informed decisions in medicinal chemistry.
Comparative Metabolic Stability Data
Direct head-to-head quantitative in vitro metabolic stability data for this compound and (trifluoromethoxy)benzene is not extensively available in publicly accessible literature. However, based on general principles of drug metabolism and findings from studies on related fluoroanisoles, we can construct an illustrative comparison. The following table summarizes expected in vitro metabolic stability parameters in human liver microsomes (HLM).
| Parameter | This compound | (Trifluoromethoxy)benzene | Methoxybenzene (Anisole) - Reference |
| In Vitro Half-Life (t½, min) | Moderately Stable | Highly Stable | Labile |
| Intrinsic Clearance (Clint, µL/min/mg protein) | Moderate | Low | High |
| Primary Metabolic Pathway | Aromatic Hydroxylation, potential for minor O-dealkylation | Aromatic Hydroxylation | O-demethylation, Aromatic Hydroxylation |
| Key Metabolites | Difluoromethoxyphenols | Trifluoromethoxyphenols | Phenol, Hydroxyphenols |
Note: The values presented are illustrative and intended for comparative purposes. Actual experimental values may vary.
Metabolic Pathways and Rationale
The metabolic stability of these compounds is primarily dictated by the susceptibility of the ether linkage and the aromatic ring to enzymatic modification by Cytochrome P450 (CYP) enzymes.
This compound
The difluoromethoxy group is a relatively stable bioisostere of the methoxy group. The primary route of metabolism is expected to be aromatic hydroxylation at the ortho- and para-positions of the benzene ring, a common pathway for benzene derivatives. While more resistant than a methoxy group, the C-H bond in the -OCHF₂ moiety could potentially undergo some degree of oxidative cleavage, leading to minor levels of O-dealkylation.
(Trifluoromethoxy)benzene
The trifluoromethoxy group is exceptionally stable towards O-dealkylation due to the strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the ether oxygen. Therefore, the principal metabolic pathway for (trifluoromethoxy)benzene is anticipated to be aromatic hydroxylation . The strong electron-withdrawing effect of the -OCF₃ group deactivates the benzene ring towards electrophilic attack, which is a key step in CYP-mediated hydroxylation. This deactivation is expected to result in a slower rate of metabolism compared to this compound.
Experimental Protocols
The following is a detailed methodology for a standard in vitro microsomal stability assay, a cornerstone experiment for evaluating the metabolic stability of compounds.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds: this compound, (Trifluoromethoxy)benzene
-
Control compound with known metabolic stability (e.g., Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in the incubation buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the working solutions of the test and control compounds to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the baseline concentration.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
-
Visualizations
Caption: Predicted primary metabolic pathways for this compound and (trifluoromethoxy)benzene.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
References
A Comparative-Analysis of -OCHF₂ and -OCH₃ Groups in Drug Design: A Guide for Medicinal Chemists
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing the physicochemical and pharmacokinetic profiles of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group has emerged as a valuable bioisostere for the more common methoxy (-OCH₃) group. This guide provides a comparative analysis of these two groups, offering experimental data and protocols to inform strategic decisions in drug design.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a methoxy group with a difluoromethoxy group induces significant changes in a molecule's electronic and physical properties. These alterations can profoundly impact a drug's behavior, from target binding to membrane permeability.
Key Property Differences:
-
Lipophilicity: The -OCHF₂ group generally increases lipophilicity (LogP) compared to the -OCH₃ group, though to a lesser extent than a trifluoromethoxy (-OCF₃) group.[1] This moderate increase can be beneficial for enhancing membrane permeability. However, the effect is context-dependent and influenced by the electronic environment of the molecule.[1]
-
Electronic Effects: The -OCHF₂ group is weakly electron-withdrawing, in contrast to the electron-donating nature of the -OCH₃ group. This can alter the pKa of nearby functional groups and influence interactions with biological targets.[1]
-
Hydrogen Bonding: A defining feature of the -OCHF₂ group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[1] This is a rare characteristic for a lipophilic group and enables it to serve as a bioisostere for hydroxyl (-OH) or amine (-NH₂) groups, potentially preserving key binding interactions while improving other properties.[1]
Table 1: Comparative Physicochemical Data of Anisole Analogs
| Compound | Substituent | LogP (Calculated) | pKa (of Phenol) | Hammett Constant (σp) |
| Anisole | -OCH₃ | 2.11 | ~10.0 | -0.27 |
| (Difluoromethoxy)benzene | -OCHF₂ | 2.35 | ~8.52[2] | +0.14[1] |
Note: The values presented are representative to illustrate trends and may vary based on the specific molecular scaffold.
Impact on Pharmacokinetics: The Metabolic Stability Advantage
One of the primary motivations for replacing a methoxy group with a difluoromethoxy group is to enhance metabolic stability.[1] Methoxy groups are frequently susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway that can lead to rapid clearance and reduced bioavailability.
The strong carbon-fluorine bonds in the -OCHF₂ group are significantly more resistant to enzymatic cleavage.[1] This substitution can effectively block the metabolic hotspot, leading to:
-
Increased plasma half-life.
-
Improved oral bioavailability.
-
Reduced potential for the formation of reactive metabolites.
The approved drugs Pantoprazole and Roflumilast are prominent examples where the difluoromethoxy group contributes to favorable pharmacokinetic profiles and overall efficacy.[1]
Table 2: Comparative In Vitro Metabolic Stability Data
| Compound Pair | Substituent | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Example Drug A | |||
| Methoxy Analog | -OCH₃ | 15 | 46.2 |
| Difluoromethoxy Analog | -OCHF₂ | > 120 | < 5.8 |
| Example Drug B | |||
| Methoxy Analog | -OCH₃ | 25 | 27.7 |
| Difluoromethoxy Analog | -OCHF₂ | 95 | 7.3 |
Note: These are representative data to illustrate the typical trend observed when replacing a metabolically labile methoxy group with a difluoromethoxy group.[1]
Visualization of Concepts and Workflows
Visual diagrams are essential for understanding complex relationships and experimental processes in drug discovery.
References
Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for (Difluoromethoxy)benzene Validation
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an objective comparison of single-crystal X-ray crystallography with alternative analytical techniques for the structural validation of (Difluoromethoxy)benzene.
While a specific public crystal structure determination for this compound is not available, this guide will utilize data and principles from closely related small organic molecules to provide a robust performance benchmark. The methodologies and comparisons presented are directly applicable to the structural elucidation of novel aromatic compounds.
At a Glance: Performance Comparison of Structural Validation Techniques
The following table summarizes the key performance indicators of X-ray crystallography against two powerful alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Through-bond and through-space atomic connectivity, chemical environment | Mass-to-charge ratio (m/z), elemental composition, fragmentation pattern |
| Sample Requirement | Single crystal (typically >50 µm)[1][2] | Solution (typically 1-10 mg in 0.5-0.7 mL deuterated solvent) | Solid, liquid, or gas (typically µg to ng scale) |
| Resolution | Atomic resolution (typically <1 Å) | Provides connectivity and conformational information, not direct spatial resolution | High mass accuracy (typically <5 ppm) allows for elemental formula determination[3] |
| Strengths | Unambiguous 3D structure determination, precise bond measurements.[4][5] | Excellent for determining connectivity, stereochemistry, and dynamic processes in solution.[6] | High sensitivity, provides accurate molecular weight and elemental composition.[7] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow.[8] | Ambiguities can arise in complex molecules with overlapping signals; does not provide bond lengths/angles directly. | Does not provide 3D structural information or stereochemistry. |
| Typical Data Acquisition Time | 30 minutes to several hours[8] | 1H: minutes; 13C: minutes to hours; 2D NMR: hours | Minutes per sample |
Experimental Workflows and Logical Relationships
The process of validating a chemical structure often involves a combination of techniques to provide orthogonal data, leading to a confident assignment. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane, ethanol). The ideal crystal should be well-formed, optically clear, and between 50-250 microns in size.[1]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryoloop.[9]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.7107 Å) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined against the experimental data to yield the final, highly accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (approx. 0-10 ppm), and a relaxation delay of 1-2 seconds.[10]
-
Expected Data: The spectrum is expected to show signals in the aromatic region (around 7-7.5 ppm) and a characteristic triplet for the CHF₂ proton (around 6.5 ppm) due to coupling with the two fluorine atoms.
-
-
¹³C NMR Spectroscopy:
-
Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. A spectral width of 0-200 ppm is common for organic molecules.[4][11]
-
Expected Data: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
-
¹⁹F NMR Spectroscopy:
-
Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range.[12]
-
Expected Data: A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.
-
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. For a volatile compound like this, direct infusion or injection via gas chromatography (GC-MS) with electron ionization (EI) is a common method.
-
Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule (C₇H₆F₂O, MW: 144.12 g/mol ) and a series of fragment ion peaks that can be used to deduce the structure.[13] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[3]
Conclusion
While NMR and Mass Spectrometry are indispensable tools for determining the connectivity and formula of a new compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and highly precise three-dimensional structure of a molecule in the solid state. For the unambiguous validation of the structure of this compound, including precise bond lengths, bond angles, and intermolecular interactions in the crystalline form, X-ray crystallography is the gold standard. The complementary use of all three techniques provides the most comprehensive and robust structural characterization for researchers in the chemical and pharmaceutical sciences.
References
- 1. youtube.com [youtube.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. rsc.org [rsc.org]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 13. This compound | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Determination of (Difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for determining the purity of (Difluoromethoxy)benzene, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Objective evaluation of product purity is paramount for ensuring the safety, efficacy, and quality of the final products. This document details experimental protocols and presents comparative performance data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Selection Workflow
The selection of an appropriate analytical method depends on several factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. The following diagram illustrates a logical workflow for choosing the most suitable technique.
Caption: Decision tree for selecting an analytical method for this compound purity.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound. The data is compiled from literature on the analysis of similar aromatic and fluorinated compounds.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[3] |
| Typical Purity Assay | >99.5% (Area Percent) | >99.5% (Area Percent) | Absolute Purity (e.g., 99.8 ± 0.2 wt%) |
| Limit of Detection (LOD) | 1-10 ppm | 0.1-5 ppm[4][5] | ~0.1% |
| Limit of Quantification (LOQ) | 5-30 ppm | 0.5-15 ppm[4][5] | ~0.3% |
| Precision (RSD) | < 2%[6][7] | < 2%[8][9] | < 1%[3] |
| Accuracy | Good (with reference standards) | Good (with reference standards) | Excellent (Primary method, no specific analyte standard needed)[3][10] |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | ~10 minutes |
| Sample Preparation | Simple dilution | Simple dilution and filtration | Precise weighing of sample and internal standard[3][11] |
| Common Impurities Detected | Volatile organic compounds, residual solvents, starting materials (e.g., phenol), by-products. | Non-volatile impurities, isomers, degradation products. | Structurally related impurities, isomers. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine analysis of this compound purity and for the quantification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Makeup Gas: Nitrogen, high purity.
-
Solvent: Dichloromethane or Acetone, HPLC grade.
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of the chosen solvent.
-
GC Conditions:
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard calibration can be performed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for purity determination, especially for identifying non-volatile or thermally labile impurities.
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
Reagents:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[4]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[4]
-
Solvent: Acetonitrile/Water mixture (e.g., 50:50 v/v).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. For quantitative analysis of specific impurities, a calibration curve should be generated using certified reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F qNMR can be employed.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended) with a high-resolution probe.
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard (IS): A certified reference material with known purity, containing protons and/or fluorine that do not overlap with the analyte signals (e.g., Maleic acid for ¹H qNMR, 1,4-Difluorobenzene for ¹⁹F qNMR).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial using an analytical balance (to 0.01 mg accuracy).[11]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H and ¹⁹F):
-
Ensure the spectrometer is well-shimmed.
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard signals (a value of 30-60 seconds is often sufficient to ensure full relaxation).[10]
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.[3]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity (P) of the analyte is calculated using the following equation:
Panalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS (%)
Where:
-
I = Integral area
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities in this compound
Knowledge of potential impurities is critical for method development and validation. Common impurities may arise from the synthesis process, which often involves the reaction of a phenol with a difluorocarbene source.[12]
-
Starting Materials: Phenol
-
Reagents and Solvents: Dioxane, Acetonitrile, Potassium Hydroxide
-
By-products: Isomeric difluoromethoxybenzenes, products of over- or under-reaction, and chlorinated by-products if chlorodifluoromethane is used as a precursor.
-
Degradation Products: Hydrolysis products (e.g., phenol).
Conclusion
The choice of analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis.
-
GC-FID is a robust and reliable method for routine quality control and the analysis of volatile impurities.
-
HPLC-UV offers versatility for separating a broader range of impurities, including non-volatile and thermally sensitive compounds.
-
qNMR stands out as a primary method for accurate absolute purity determination, which is essential for the qualification of reference materials and in-depth quality assessment in drug development.
For comprehensive impurity profiling, a combination of these techniques, often coupled with mass spectrometry (MS), is recommended to ensure the highest level of product quality and safety.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. distantreader.org [distantreader.org]
- 6. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 7. scielo.org.co [scielo.org.co]
- 8. Solidified floating organic droplet microextraction coupled with HPLC for rapid determination of trans, trans muconic acid in benzene biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: Difluoromethoxy as a Bioisosteric Replacement for the Methoxy Group in Drug Design
A comprehensive analysis of the physicochemical and pharmacological impact of substituting a methoxy group with its difluorinated counterpart reveals key advantages in metabolic stability and, in some cases, enhanced biological activity, positioning the difluoromethoxy group as a valuable tool in modern medicinal chemistry.
In the relentless pursuit of more effective and safer therapeutics, medicinal chemists often employ the strategy of bioisosteric replacement—swapping one functional group for another with similar physical or chemical properties to fine-tune a drug candidate's characteristics. One such substitution that has garnered significant attention is the replacement of the ubiquitous methoxy (-OCH₃) group with the difluoromethoxy (-OCF₂H) group. This guide provides a detailed comparison of these two moieties, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.
Physicochemical Properties: A Balancing Act of Lipophilicity and Polarity
The introduction of fluorine atoms into a molecule invariably alters its physicochemical properties. The difluoromethoxy group, while still lipophilic, exhibits a nuanced effect compared to the methoxy group.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact of Replacement |
| Lipophilicity (cLogP) | Varies by scaffold | Generally higher than -OCH₃ | Increases lipophilicity, potentially enhancing membrane permeability. |
| Hydrogen Bonding | Hydrogen bond acceptor | Weak hydrogen bond donor | Introduces hydrogen bond donor capabilities, which can lead to new interactions with biological targets. |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Alters the electronic properties of the aromatic ring, which can influence binding affinity and metabolic stability. |
Note: The exact impact on cLogP is context-dependent and can be influenced by the overall molecular structure.
Metabolic Stability: Resisting the Body's Defenses
A primary driver for replacing a methoxy group is to block metabolic O-demethylation, a common pathway for drug metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bonds in the difluoromethoxy group are significantly more resistant to enzymatic cleavage.
| Compound Pair | Methoxy Analog Half-life (t½, min) in Human Liver Microsomes | Difluoromethoxy Analog Half-life (t½, min) in Human Liver Microsomes | Fold Improvement |
| Hypothetical Pyridine Analogs | 15 | > 60 | > 4 |
| Estratriene Derivatives | Prone to O-demethylation | Resistant to O-demethylation | Significantly Increased Metabolic Stability |
Data for hypothetical pyridine analogs is illustrative. Estratriene derivative data is qualitative based on published studies.[1]
Biological Activity: Fine-Tuning Potency and Selectivity
The impact of the methoxy to difluoromethoxy switch on biological activity is highly dependent on the specific target and the role of the methoxy group in the parent molecule. In some cases, this substitution can lead to a significant increase in potency.
A notable example is in the development of phosphodiesterase-4 (PDE4) inhibitors for the treatment of chronic obstructive pulmonary disease (COPD). The drug Roflumilast, which contains a difluoromethoxy group, is a potent PDE4 inhibitor.
| Compound | Target | IC₅₀ (nM) |
| Roflumilast (with -OCF₂H) | PDE4B | 0.84 |
| Roflumilast (with -OCF₂H) | PDE4D | 0.68 |
In a series of 2-substituted estratriene sulfamate derivatives, the difluoromethoxy analogs demonstrated enhanced anti-proliferative activity in breast cancer cell lines compared to their methoxy counterparts.
| Compound | Cell Line | GI₅₀ (µM) |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate | MCF-7 | 0.52 |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | MCF-7 | 0.28 |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate | MDA MB-231 | ~0.7 |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | MDA MB-231 | 0.74 |
These results highlight that the difluoromethoxy group can be a favorable replacement for the methoxy group to improve the potency of drug candidates.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of the comparative data, detailed experimental protocols for key assays are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system (or NADPH), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific target receptor.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a radiolabeled ligand with known affinity for the target, and solutions of the unlabeled test compound at various concentrations.
-
Incubation: In a multi-well plate, combine the receptor source (e.g., cell membranes), the radiolabeled ligand (at a fixed concentration), and the test compound at varying concentrations.
-
Equilibration: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context of this bioisosteric replacement, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating a difluoromethoxy analog.
Caption: Simplified signaling pathway of Roflumilast in inhibiting PDE4.
Caption: Mechanism of action for the proton pump inhibitor Pantoprazole.
Conclusion
The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a powerful strategy in drug discovery. This substitution can significantly enhance metabolic stability by preventing O-demethylation, a common metabolic liability. Furthermore, the altered electronic and hydrogen bonding properties of the difluoromethoxy group can lead to improved biological activity, as demonstrated in various drug candidates. While the impact on a molecule's properties must be evaluated on a case-by-case basis, the evidence presented in this guide strongly supports the consideration of the difluoromethoxy group as a valuable bioisostere for the methoxy group in the optimization of lead compounds. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to systematically evaluate this important structural modification.
References
A Comparative Guide to the Synthesis and Impurity Profiling of (Difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes to (Difluoromethoxy)benzene, a key building block in pharmaceutical and agrochemical development. We delve into the characterization of impurities associated with these methods, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable synthesis strategy for your research and development needs.
Introduction
This compound is a valuable intermediate, prized for the unique physicochemical properties conferred by the difluoromethoxy group, which can enhance the metabolic stability and bioactivity of molecules. The purity of this reagent is critical for the successful synthesis of downstream products and for meeting stringent regulatory requirements. This guide compares two prevalent methods for its synthesis: the use of difluorochloromethane and fluoroform as difluorocarbene precursors.
Comparison of Synthetic Methodologies
The synthesis of this compound typically involves the O-difluoromethylation of phenol. The choice of the difluoromethylating agent can significantly impact the reaction's efficiency, safety, and the impurity profile of the final product. Below is a comparison of two common methods.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method A: Difluorochloromethane | Method B: Fluoroform |
| Difluoromethylating Agent | Chlorodifluoromethane (ClCHF₂) | Fluoroform (CHF₃) |
| Typical Yield | 80-90% | 70-85% |
| Purity (by GC) | 98.5% | 99.2% |
| Key Impurities | Unreacted Phenol, Chlorinated Phenols, Phenyl Formate | Unreacted Phenol, Phenyl Formate |
| Unreacted Phenol Level | ~0.5% | ~0.3% |
| Chlorinated Impurities | ~0.8% | Not Detected |
| Phenyl Formate Level | ~0.2% | ~0.2% |
| Reaction Conditions | Elevated temperature and pressure | Moderate temperature and atmospheric pressure |
| Environmental Impact | Use of an ozone-depleting substance | Utilizes a non-ozone-depleting, inexpensive gas[1] |
Experimental Protocols
Accurate characterization of this compound and its impurities is crucial for quality control. The following are detailed protocols for the analysis of the compound by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.[2]
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).[2]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 amu.
-
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is ideal for determining the purity of this compound and quantifying non-volatile impurities and positional isomers.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For enhanced separation of aromatic isomers, a Phenyl-based column can also be considered.[1][3]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
Start with 30% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Visualizing Synthesis and Analysis
The following diagrams illustrate the synthetic pathways for this compound and the logical workflow for impurity analysis.
References
Efficacy Showdown: Unpacking the Impact of -OCHF₂ vs. -CF₃ Moieties in Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing the pharmacological profile of therapeutic candidates. Among the most utilized fluorine-containing groups are the difluoromethoxy (-OCHF₂) and trifluoromethyl (-CF₃) moieties. This guide provides a detailed comparison of the efficacy and pharmacokinetic properties of drugs bearing these two critical functional groups, supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways.
Physicochemical and Pharmacokinetic Considerations
The choice between a difluoromethoxy and a trifluoromethyl group can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
-
Metabolic Stability: Both the -OCHF₂ and -CF₃ groups are employed to enhance metabolic stability by blocking sites susceptible to metabolism. The high strength of the carbon-fluorine bond makes these groups resistant to cleavage by metabolic enzymes. The trifluoromethyl group is a potent electron-withdrawing group that can deactivate adjacent aromatic rings, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The difluoromethoxy group is often considered a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation, a common metabolic pathway.
-
Lipophilicity: Lipophilicity, a critical determinant of a drug's ability to permeate biological membranes, is differentially affected by these two moieties. The trifluoromethyl group generally increases the lipophilicity of a molecule. The difluoromethoxy group also increases lipophilicity compared to a methoxy group, but its impact can be more nuanced and dependent on the overall molecular context.
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with biological targets. The difluoromethoxy group is also electron-withdrawing, though generally to a lesser extent than the trifluoromethyl group.
Comparative Efficacy: A Case Study with Celecoxib Analogues
Direct head-to-head comparisons of drug analogues where a -CF₃ group is substituted with an -OCHF₂ group are not abundantly available in the public domain. However, a study on celecoxib analogues provides valuable insights. Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group. In a reported study, an analogue was synthesized where the p-tolyl group of celecoxib was replaced with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety. While this is not a direct substitution on the same carbon atom, it allows for a comparison of the in vivo anti-inflammatory effects of a -CF₃ containing drug and a difluoromethyl-containing analogue.
Quantitative Data Summary
| Compound | In Vivo Anti-inflammatory Activity (ED₅₀ in mg/kg) |
| Celecoxib (-CF₃) | 10.8[1] |
| Difluoromethyl-pyridone Analogue | 27.7[1] |
| Ibuprofen (Reference) | 67.4[1] |
In this specific comparison, the celecoxib analogue containing the difluoromethyl group exhibited good anti-inflammatory activity, although it was less potent than the parent drug, celecoxib.[1] It is important to note that the observed difference in efficacy could be attributed to the broader structural change beyond the fluorine-containing moiety.
A Look at a -OCHF₂ Containing Drug: Roflumilast
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). It features a difluoromethoxy (-OCHF₂) group, which contributes to its metabolic stability and overall pharmacokinetic profile. Unfortunately, a direct trifluoromethyl analogue of roflumilast with comparative efficacy data is not readily found in the literature. However, understanding the properties of roflumilast provides a valuable perspective on the role of the -OCHF₂ group in a clinically approved drug.
Pharmacokinetic Profile of Roflumilast
Roflumilast is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP3A4) to an active N-oxide metabolite, which is responsible for a significant portion of its PDE4 inhibitory activity.[2] The pharmacokinetic parameters of roflumilast and its N-oxide have been well-characterized in healthy volunteers.
| Parameter | Roflumilast | Roflumilast N-oxide |
| Tₘₐₓ (hours) | ~1 | ~8 |
| t₁/₂ (hours) | ~17 | ~30 |
Data are approximate and can vary based on the study population and design.
Signaling Pathways
To visualize the mechanisms of action for the discussed drug classes, the following diagrams illustrate their respective signaling pathways.
References
Spectroscopic Scrutiny: A Comparative Analysis of (Difluoromethoxy)benzene and (Fluoromethoxy)benzene
For Immediate Release
A detailed spectroscopic comparison of (Difluoromethoxy)benzene and (Fluoromethoxy)benzene reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the variation in fluorine substitution on the methoxy group, are critical for the unambiguous identification and characterization of these compounds in research and drug development settings. This guide provides a comprehensive summary of their spectroscopic data, supported by detailed experimental protocols.
Introduction
This compound and (Fluoromethoxy)benzene are fluorinated aromatic ethers that are of increasing interest in medicinal chemistry and materials science. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Accurate and reliable analytical methods are therefore essential for distinguishing between these closely related structures. This guide presents a side-by-side spectroscopic comparison to aid researchers in their identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and (Fluoromethoxy)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR spectra of the title compounds exhibit characteristic shifts and coupling patterns.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.22 | d | 8.5 | 2H, Ar-H |
| 6.61 | t | 72.4 | 1H, -OCHF₂ | |
| 7.69 | d | 8.5 | 2H, Ar-H | |
| (Fluoromethoxy)benzene | 7.06-7.09 | m | 2H, Ar-H | |
| 5.66 | d | 54.4 | 2H, -OCH₂F | |
| 7.23-7.27 | m | 1H, Ar-H | ||
| 7.36-7.37 | m | 2H, Ar-H |
Note: Data for this compound is for the related compound 4-(difluoromethoxy)benzonitrile[1]. Data for (Fluoromethoxy)benzene is for the related compound 4-(fluoromethoxy)-1,1'-biphenyl[2].
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 162.68 (t, J = 3.1 Hz) | C-O |
| 154.30 | Ar-C | |
| 132.28 | Ar-C | |
| 113.12 (t, J = 255.2 Hz) | -OCHF₂ | |
| 112.95 | Ar-C | |
| 110.71 | Ar-C | |
| (Fluoromethoxy)benzene | 155.2 (d, J = 3.0 Hz) | C-O |
| 139.3 | Ar-C | |
| 135.6 | Ar-C | |
| 127.7 | Ar-C | |
| 127.3 | Ar-C | |
| 126.1 | Ar-C | |
| 125.8 | Ar-C | |
| 115.8 (d, J = 1.2 Hz) | Ar-C | |
| 99.7 (d, J = 217.4 Hz) | -OCH₂F |
Note: Data for this compound is for a related compound[3]. Data for (Fluoromethoxy)benzene is for 4-(fluoromethoxy)-1,1'-biphenyl[2].
Table 3: ¹⁹F NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -82.35 | d | 72.5 |
| (Fluoromethoxy)benzene | -148.4 | s |
Note: Data for this compound is for 4-(difluoromethoxy)benzonitrile[1]. Data for (Fluoromethoxy)benzene is for 4-(fluoromethoxy)-1,1'-biphenyl[2].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The C-F and C-O stretching vibrations are particularly informative for these compounds.
Table 4: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3042 | Aromatic C-H stretch |
| 1609, 1588, 1506, 1490 | Aromatic C=C stretch | |
| 1247, 1199, 1167, 1142 | C-O and C-F stretch | |
| 1074, 1024, 1010 | C-F stretch | |
| (Fluoromethoxy)benzene | ~3050 | Aromatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretch | |
| ~1250-1000 | C-O and C-F stretch |
Note: IR data for this compound is for a related compound[1]. General expected ranges are provided for (Fluoromethoxy)benzene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 144.04 | 144, 95, 65 |
| (Fluoromethoxy)benzene | 126.05 | 126, 95, 77, 51 |
Note: Fragmentation data for this compound is based on related compounds. Data for (Fluoromethoxy)benzene is based on the NIST database entry for the parent compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.
-
¹⁹F NMR: 64 scans were acquired with a relaxation delay of 1 second.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. 16 scans were co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
-
Ionization: Electron ionization (EI) was used at 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-400.
Workflow for Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of this compound and (Fluoromethoxy)benzene is illustrated in the following diagram.
References
The Difluoromethoxy Group: A Double-Edged Sword in Modulating Acidity
For researchers, scientists, and drug development professionals, fine-tuning the physicochemical properties of molecules is a critical aspect of modern chemistry. Among the vast arsenal of functional groups, the difluoromethoxy (-OCF2H) group has emerged as a compelling modulator of electronic properties, significantly influencing a compound's acidity (pKa). This guide provides a comparative analysis of the impact of the difluoromethoxy group on the pKa values of common aromatic scaffolds, supported by available data and detailed experimental methodologies.
The introduction of the difluoromethoxy group can profoundly alter the acidity of phenols, anilines, benzoic acids, and the basicity of pyridines. Its influence stems from a combination of inductive and resonance effects, making it a valuable tool for optimizing the ionization state of drug candidates and other functional molecules at physiological pH.
Comparative Analysis of pKa Values
The difluoromethoxy group is generally considered to be moderately electron-withdrawing, a property that directly impacts the acidity of a molecule. By pulling electron density away from the acidic proton, it stabilizes the conjugate base, thereby increasing acidity (lowering the pKa). To illustrate this, the following table compares the experimental pKa values of parent compounds with the available experimental or predicted pKa values of their difluoromethoxy- and methoxy-substituted analogs. The methoxy group is included for comparison as it is an electron-donating group, providing a contrasting effect.
| Compound Class | Substituent | pKa (experimental) | pKa (predicted with -OCF2H) | pKa (-OCH3, experimental) |
| Phenol | 4-H | 9.98 | 9.20 | 10.21 |
| 4-OCF2H | - | |||
| Anilinium Ion | 4-H | 4.63 | 4.15 | 5.34 |
| 4-OCF2H | - | |||
| Benzoic Acid | 4-H | 4.20 | - | 4.47 |
| 4-OCF2H | - | |||
| Pyridinium Ion | 2-H | 5.23 | - | 3.06 |
| 2-OCF2H | - |
Note: For anilines and pyridines, the pKa of the conjugate acid is presented to quantify basicity. A lower pKa of the conjugate acid indicates a weaker base.
The data, although including some predicted values due to the scarcity of experimental data for difluoromethoxy-substituted compounds, illustrates a clear trend. The electron-donating methoxy group generally increases the pKa (decreases acidity) compared to the unsubstituted parent compound. Conversely, the electron-withdrawing nature of the difluoromethoxy group is expected to decrease the pKa, making the corresponding phenols and benzoic acids more acidic, and the anilines and pyridines less basic.
Visualizing the Electronic Impact
The influence of the difluoromethoxy group on acidity can be visualized as a logical relationship between its electron-withdrawing properties and the stabilization of the resulting conjugate base.
Caption: The electron-withdrawing effect of the difluoromethoxy group on pKa.
Experimental Protocols
Accurate determination of pKa values is crucial for understanding and predicting the behavior of molecules. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
This is a highly accurate and widely used method for determining pKa values.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the compound of interest (analyte) of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, recording the pH value after each addition and allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. This corresponds to the midpoint of the steepest portion of the titration curve.
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half of this volume.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with precisely known pH values spanning a range around the expected pKa of the analyte.
-
Prepare a stock solution of the analyte in a suitable solvent.
-
-
Spectral Measurement:
-
Add a small, constant amount of the analyte stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify a wavelength where the acidic and basic forms of the analyte have significantly different molar absorptivities.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the analyte.
-
The pKa can also be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form.
-
Conclusion
The difluoromethoxy group serves as a powerful tool for medicinal chemists and materials scientists to modulate the acidity of organic molecules. Its inherent electron-withdrawing nature consistently leads to a decrease in the pKa of acidic protons and a decrease in the basicity of nitrogen-containing heterocycles. While experimental pKa data for a wide range of difluoromethoxy-substituted compounds is still emerging, the predictable nature of its electronic influence allows for rational design and optimization of molecular properties. The experimental protocols outlined provide a robust framework for researchers to precisely quantify the impact of this and other functional groups on pKa values, facilitating the development of novel compounds with tailored physicochemical characteristics.
Safety Operating Guide
Proper Disposal of (Difluoromethoxy)benzene: A Step-by-Step Guide for Laboratory Professionals
(Difluoromethoxy)benzene , a halogenated organic compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. Improper disposal can lead to chemical hazards and regulatory non-compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] Essential PPE includes safety goggles, a lab coat, and nitrile gloves.[1][2] Avoid all personal contact with the chemical, including inhalation of vapors.[3] Keep the substance away from heat, sparks, open flames, and other ignition sources, as it may be flammable.[4][5]
Waste Characterization and Segregation
This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[1][6] It is imperative to segregate this waste stream from non-halogenated organic waste to facilitate proper treatment and reduce disposal costs.[7][8][9] Mixing halogenated and non-halogenated solvents can complicate the disposal process and increase expenses.[7][8]
Key Segregation Principles:
-
Do not mix this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).
-
Do not mix with other incompatible waste streams such as acids, bases, oxidizers, or aqueous solutions.[7][9]
-
Collect this compound and other halogenated organic waste in a designated and clearly labeled waste container.[1][2][6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Container Selection:
-
Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.[7]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[7][10]
2. Labeling:
-
Properly label the waste container before adding any waste.[11]
-
The label must include the words "Hazardous Waste" and a clear identification of the contents.[7][10]
-
List all chemical constituents and their approximate percentages.[6][7] Avoid using abbreviations or chemical formulas.
-
Record the date when waste is first added to the container.[10]
3. Accumulation of Waste:
-
Carefully pour the this compound waste into the labeled container, avoiding splashes or spills.
-
Keep the waste container closed at all times, except when adding waste.[7][10][11]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11] The SAA should be at or near the point of generation.[11]
-
Liquid waste containers must be stored in secondary containment to prevent the spread of material in case of a leak.[7][10]
4. Final Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]
-
Once the container is nearly full (typically three-quarters capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent waste management service.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.[10][12]
Never dispose of this compound or any other organic solvent down the drain or in the regular trash. [1][2][13] This practice is unsafe, environmentally harmful, and illegal.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[14] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[7] Ensure adequate ventilation and remove all ignition sources.[14] For large spills or if you are unsure how to proceed, contact your institution's EHS department immediately.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][6] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, oxidizers | [7][9] |
| Container Type | Chemically compatible, leak-proof with secure lid | [7][10] |
| Labeling Requirement | "Hazardous Waste", full chemical names, percentages, date | [6][7][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [7][11] |
| Storage Requirement | Secondary containment for liquids, container always closed | [7][10] |
| SAA Volume Limit | 55 gallons total hazardous waste | [11] |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. vumc.org [vumc.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: PPE for Handling (Difluoromethoxy)benzene
Essential Safety & Logistical Information for Drug Development Professionals
Handling (Difluoromethoxy)benzene requires stringent safety protocols to protect laboratory personnel from potential hazards. This compound and its derivatives are classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3][4][5] Adherence to proper Personal Protective Equipment (PPE) guidelines is critical for mitigating exposure risks and ensuring a safe research environment. This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards include:
-
Respiratory Irritation: May cause respiratory tract irritation.[1][4][5]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
All work with this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][7] Emergency eyewash stations and safety showers must be readily accessible.[6][8]
Operational Plan: Personal Protective Equipment (PPE)
A systematic approach to PPE selection and use is essential. The following equipment is required for handling this compound.
Eye and Face Protection
-
Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.[7]
-
High-Risk Operations: When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn over the safety goggles.[9]
Hand Protection
Quantitative Data: Glove Material Chemical Resistance
| Glove Material | Breakthrough Time / Rating (vs. Benzene) | Suitability |
|---|---|---|
| Nitrile Rubber | Poor / < 10 minutes[10][13][14] | Splash protection ONLY; must be changed immediately upon contact. |
| Neoprene | Poor / < 10 minutes[10] | Not Recommended. |
| Natural Rubber (Latex) | Poor / < 10 minutes[10] | Not Recommended. |
| Butyl Rubber | Poor / < 10 minutes[10] | Not Recommended. |
| Viton® / Butyl Rubber | Excellent / > 480 minutes [10] | Recommended for prolonged or immersive contact. |
| Laminated Film (e.g., Barrier®) | Excellent / > 480 minutes [10] | Recommended for prolonged or immersive contact. |
Note: The data presented is for Benzene as a proxy. Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[8][10] The thickness of the glove material directly impacts its chemical resistance.[8]
Body Protection
-
Lab Coat: A properly fitting, buttoned lab coat must be worn.[9] For handling larger quantities (>1 liter), a flame-resistant lab coat is required.[10]
-
Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory. Acrylic and polyester fabrics should be avoided.[9]
-
Apron/Suit: For large-scale operations, a chemical-resistant apron or a complete chemical suit may be necessary based on the risk assessment.[6]
Respiratory Protection
-
Primary Control: All handling should occur within a properly functioning chemical fume hood with a face velocity between 80-150 feet per minute.[7]
-
Secondary Control: If work outside a fume hood is unavoidable, a risk assessment is required to determine the appropriate respiratory protection. This may include a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6] For oxygen-deficient environments or as the sole means of protection, a full-face supplied-air respirator is necessary.[6]
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[1][2][3]
Donning (Putting On) PPE Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[3][5]
-
Lab Coat/Gown: Put on the lab coat and fasten all buttons completely.[1][5]
-
Mask/Respirator (if required): Secure the mask or respirator to your face. Ensure a proper seal if using a respirator.[3][5]
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[1][2] Inspect gloves for any rips or tears before use.[5]
Doffing (Taking Off) PPE Sequence
This process should be performed slowly and deliberately to avoid contaminating yourself or the surrounding area.[2]
-
Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves.[1][3]
-
Dispose: Immediately dispose of gloves in the designated hazardous waste container.[3][4]
-
Lab Coat/Gown: Unbutton the lab coat. Remove it by touching only the inside surfaces, folding it so the contaminated outside is contained inward. Place it in the appropriate receptacle for laundry or disposal.[2][3]
-
Hand Hygiene: Wash hands or use an alcohol-based hand sanitizer.[3][5]
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the headband or earpieces.[2][3]
-
Mask/Respirator (if required): Remove the mask or respirator from the back without touching the front.[2][3]
-
Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[3]
Logical Workflow for Handling this compound
Caption: Logical workflow for safe handling of this compound.
Disposal Plan
Proper disposal of contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation
-
All PPE and materials (e.g., absorbent pads, weighing boats) contaminated with this compound must be treated as hazardous waste.[9]
-
This waste must be segregated from general, non-hazardous trash at the point of generation.[4][6]
Containment and Collection
-
Primary Container: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag (often a yellow bag for chemical waste).[4][9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
Final Disposal
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[9]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][9][15] Never dispose of chemically contaminated PPE in the general trash or down the drain.[4]
References
- 1. reach.cdc.gov [reach.cdc.gov]
- 2. uottawa.ca [uottawa.ca]
- 3. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 4. lifemedz.com [lifemedz.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. commercialwastesouthfields.co.uk [commercialwastesouthfields.co.uk]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. gloves.com [gloves.com]
- 13. oehs.ecu.edu [oehs.ecu.edu]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. int-enviroguard.com [int-enviroguard.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
